Cerium hydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
cerium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.3H2O/h;3*1H2/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJPQTDTZAKTFK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce(OH)3, CeH3O3 | |
| Record name | Cerium(III) hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065942 | |
| Record name | Cerium(III) hydroxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
191.138 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Yellow, brown, or pink if impure; [Hawley] | |
| Record name | Cerous hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
15785-09-8 | |
| Record name | Cerium hydroxide (Ce(OH)3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cerium hydroxide (Ce(OH)3) | |
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| Record name | Cerium hydroxide (Ce(OH)3) | |
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| Record name | Cerium(III) hydroxide | |
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| Record name | Cerium trihydroxide | |
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Advanced Characterization and Structural Elucidation of Cerium Hydroxide Species
Diffraction-Based Structural Analysis
Diffraction techniques are fundamental in determining the atomic arrangement and crystalline nature of cerium hydroxide (B78521).
X-ray Diffraction (XRD) is a primary tool for the structural characterization of cerium hydroxide. XRD patterns are used for phase identification by comparing the diffraction peaks with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, nanocrystalline Ce(OH)₄ prepared by co-precipitation shows reflection planes (111), (200), (220), and (331) corresponding to a cubic fluorite structure. researchgate.net The broadness of these peaks is indicative of the nanocrystalline nature of the material. researchgate.net
The average crystallite size of this compound nanoparticles can be estimated using the Scherrer equation, which relates the broadening of the diffraction peaks to the size of the crystallites. jos.ac.cn Studies have reported crystallite sizes for nanocrystalline Ce(OH)₄ in the range of 3–4 nm. researchgate.netjos.ac.cn In some synthesis methods, the resulting cerium oxide nanoparticles, formed from this compound precursors, have crystallite sizes ranging from 9-16 nm. scialert.net
Structural refinement, often performed using the Rietveld method, provides more detailed structural information, including lattice parameters, atomic positions, and phase quantification in multiphase samples. mdpi.comiucr.orgrsc.org For example, a synchrotron powder X-ray diffraction study of a commercial 'cerium(III) carbonate hydrate' revealed it to be a multiphase material. The majority phase was identified as orthorhombic CeCO₃OH (52.49%wt) and was refined using a Pmcn structure model, while a significant portion was cubic cerium(IV) oxide (47.12%wt). iucr.orgiucr.orgnih.gov
Table 1: Representative XRD Data for this compound and Related Compounds
| Compound/Phase | Crystal System | Space Group | Lattice Parameters (Å) | Crystallite Size (nm) | Reference |
|---|---|---|---|---|---|
| Ce(OH)₄ | Cubic Fluorite | - | - | 3-4 | researchgate.netjos.ac.cn |
| CeCO₃OH | Orthorhombic | Pmcn | a = 5.01019, b = 8.55011, c = 7.31940 | - | iucr.orgiucr.orgnih.gov |
| CeO₂ (from Ce(OH)₄) | Cubic Fluorite | Fm-3m | - | 9-16 | scialert.net |
| Ce(OH)₃ | Hexagonal | - | - | - | rsc.org |
This table is interactive. Click on the headers to sort the data.
Electron diffraction techniques, in conjunction with high-resolution transmission electron microscopy (HRTEM), offer detailed insights into the nanostructure of this compound. HRTEM allows for the direct visualization of the crystalline lattice, revealing the size, morphology, and crystallinity of nanoparticles. scirp.orgscielo.br For instance, HRTEM analysis of cerium(III) hydroxide nanoparticles has shown them to be monocrystalline. rsc.org
Selected Area Electron Diffraction (SAED) provides crystallographic information from specific areas of the sample. The resulting diffraction patterns, consisting of rings or spots, can be indexed to identify the crystal structure. researchgate.netacs.org SAED patterns of CeO₂ nanoparticles, often formed from the dehydration of this compound, show continuous rings that can be identified as the CeO₂ phase with a cubic fluorite structure. researchgate.net In studies of cerium(III) hydroxide nanoparticle formation, electron diffraction patterns (EDP) have been crucial in identifying the hexagonal Ce(OH)₃ phase. rsc.org The analysis of these patterns can also reveal the preferential orientation of the nanocrystals. rsc.org
HRTEM images can also reveal structural defects, such as twin boundaries and dislocations, which can influence the material's properties. wanggenerator.com The combination of HRTEM and SAED is powerful for a comprehensive nanostructural analysis, confirming the crystalline nature and phase purity of the synthesized this compound species. researchgate.netacs.org
Spectroscopic Investigations of Molecular and Electronic Structures
Spectroscopic methods are employed to probe the chemical bonding, functional groups, elemental composition, and electronic states within this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the chemical bonds and functional groups present in this compound. mdpi.com The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its composition. A broad absorption band observed around 3148 cm⁻¹ is assigned to the O-H stretching mode, indicating the presence of hydroxyl groups. researchgate.net The intensity of this OH vibration mode is significantly enhanced in Ce(OH)₄ compared to CeO₂, confirming the presence of a large number of hydroxyl groups. researchgate.net
Another key feature in the FTIR spectrum of cerium compounds is the Ce-O stretching vibration. For this compound, a sharp and intense band appearing around 523 cm⁻¹ is assigned to this mode. researchgate.net The presence of these characteristic peaks for hydroxyl groups and Ce-O bonds in an FTIR spectrum confirms the formation of this compound. worldwidejournals.com In some preparations, peaks around 3,300 cm⁻¹ and 1,500 cm⁻¹ indicate the presence of hydroxides and carbonates. nih.govfrontiersin.org
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
|---|---|---|---|
| ~3148 - 3300 | O-H stretching | Presence of hydroxyl groups | researchgate.netnih.govfrontiersin.org |
| ~1500 | Carbonate | Indicates carbonate impurities or precursors | nih.govfrontiersin.org |
| ~523 | Ce-O stretching | Confirms the cerium-oxygen bond | researchgate.net |
This table is interactive. Click on the headers to sort the data.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of cerium at the surface of the material. The XPS spectrum of cerium is complex due to multiple splitting effects. thermofisher.com The Ce 3d region shows two main spin-orbit components, 3d₅/₂ and 3d₃/₂, which are further split into multiple peaks. rsc.org
The deconvolution of the Ce 3d spectrum allows for the quantification of Ce³⁺ and Ce⁴⁺ species. The peaks corresponding to Ce⁴⁺ are typically found at binding energies of approximately 882.5 eV, 888.2 eV, 898.0 eV (for 3d₅/₂) and 901.1 eV, 907.2 eV, 916.5 eV (for 3d₃/₂). scirp.orgaip.org The Ce³⁺ species exhibit peaks at different binding energies, often around 885.4 eV (3d₅/₂) and 903.7 eV (3d₃/₂). scirp.org The presence of a peak around 917 eV is a distinct feature of Ce(IV) and is absent in the spectrum of Ce(III). thermofisher.com
The O 1s spectrum can also provide information, with peaks around 529.7 eV attributed to lattice oxygen in cerium oxide and higher binding energy peaks (~531.8 eV) associated with hydroxide species. lib4ri.chnih.gov XPS analysis has confirmed that in some hydrated oxide films formed from cerium precursors, cerium is incorporated as Ce⁴⁺ species. researchgate.net This ability to distinguish and quantify oxidation states is critical for understanding the redox properties of this compound and its derivatives.
Table 3: Binding Energies for Different Cerium Oxidation States in XPS
| Species | Spin-Orbit Component | Binding Energy (eV) | Reference |
|---|---|---|---|
| Ce⁴⁺ | 3d₅/₂ | 882.5, 888.2, 898.0 | scirp.orgaip.org |
| Ce⁴⁺ | 3d₃/₂ | 901.1, 907.2, 916.5 | scirp.orgaip.org |
| Ce³⁺ | 3d₅/₂ | 885.4 | scirp.org |
| Ce³⁺ | 3d₃/₂ | 903.7 | scirp.org |
This table is interactive. Click on the headers to sort the data.
While less common than other techniques for the direct characterization of the solid this compound itself, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for probing the interactions and adsorption mechanisms at the this compound-liquid interface. Solid-state NMR can provide information about the local environment of specific nuclei. However, the application of NMR to study cerium compounds can be challenging due to the paramagnetic nature of Ce³⁺, which can lead to significant peak broadening and shifts.
In the context of this compound, NMR is more frequently used to study the behavior of other molecules interacting with its surface. For example, by observing the NMR spectra of adsorbate molecules, one can deduce the nature of the binding sites and the mechanism of adsorption. Changes in the chemical shifts, signal intensities, and relaxation times of the adsorbate's nuclei upon interaction with the this compound surface can provide insights into the formation of surface complexes and the dynamics of the adsorption process. While direct studies on this compound are limited in the provided search results, the principles of using NMR to study surface phenomena on metal oxides are well-established and applicable.
UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions, Band Gap Determination, and Optical Behavior
The optical properties of this compound and its derivatives are critical for applications in areas like UV absorption and photocatalysis. UV-Visible (UV-Vis) spectroscopy is instrumental in determining the optical band gap of these materials. For instance, cerium oxide nanoparticles, often derived from this compound precursors, exhibit a strong UV absorption below 400 nm. aip.orgscielo.br The absorption is attributed to the charge transfer transition between the O 2p and Ce 4f orbitals. researchgate.netresearchgate.net The direct optical band gap for nanocrystalline ceria has been reported to be around 3.95 eV, a value higher than that of bulk cerium oxide (3.15 eV), which can be attributed to quantum confinement effects. aip.org In some cases, a well-defined absorption peak for ceria nanoparticles has been observed at 198 nm, indicating a blue shift compared to previously reported spectra. sphinxsai.com The band gap energy of cerium oxide nanoparticles has been calculated to be 3.42 eV. sphinxsai.com
Photoluminescence (PL) spectroscopy provides further insights into the electronic transitions and defect structures. Under UV excitation, cerium oxide often displays UV-Blue emission. researchgate.net The PL spectra of pristine ceria nanoparticles can show emission peaks at various wavelengths, such as 362 nm, 383 nm, and 491 nm, which correspond to near-band-edge emission and defect-related emissions. researchgate.net The emission bands can be attributed to different surface structural defects, including oxygen vacancies. researchgate.net Specifically, violet emission bands around 420-430 nm may be related to Ce³⁺ sites within the cerium oxide nanoparticles. researchgate.net The blue and blue-green emissions are often associated with surface defects like dislocations and impurities. researchgate.net It has been noted that a photoluminescence band at 400 nm can be specifically attributed to surface defects that are removed during hydrothermal growth processes. researchgate.net
Thermal Analysis and Decomposition Pathways
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound, which is essential for its conversion into cerium oxide.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transformations
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with transitions in the material.
For this compound, TGA typically reveals a multi-step weight loss process. An initial weight loss of about 3% around 100°C is observed, corresponding to the removal of physically adsorbed water. scielo.brscielo.br This process can continue up to approximately 130°C, with a total weight loss of about 6%. scielo.brscielo.br A more significant weight loss of around 10% occurs at higher temperatures, which is associated with the dehydration of this compound to form cerium oxide. scielo.brscielo.brresearchgate.net In some cases, a major weight loss of up to 4% is seen up to 400°C, attributed to the decomposition of absorbed water and organic species, followed by a smaller weight loss up to 800°C due to the loss of oxygen at higher temperatures. researchgate.net
DSC curves complement the TGA data by identifying the thermal nature of these transitions. A large endothermic peak is typically observed around 100°C, confirming the desorption of water. scielo.brscielo.br At higher temperatures, an exothermic peak around 320°C followed by an endothermic peak around 550°C can be seen, which are associated with the decomposition of this compound and the crystallization of cerium oxide. scielo.brscielo.brresearchgate.net Other studies have reported an exothermic peak corresponding to the combustion of residual organic species and an endothermic peak related to the decomposition of residual components. researchgate.net
Dehydration Processes and the Formation of Cerium Oxide from Hydroxide Precursors
The conversion of this compound to cerium oxide is a critical step in the synthesis of ceria nanoparticles. This transformation is achieved through a dehydration process, typically by calcination at elevated temperatures. The process involves the removal of hydroxyl groups from the this compound structure. researchgate.net
The formation of this compound often occurs through precipitation from a cerium salt solution, such as cerium nitrate (B79036), by adding a base like ammonium (B1175870) hydroxide. stanfordmaterials.com This precipitate is then filtered, washed, and dried at low temperatures to remove excess water. stanfordmaterials.com The final step is calcination at moderate temperatures, usually between 300°C and 500°C, to yield nanostructured cerium oxide. stanfordmaterials.com The heating of Ce(OH)₄ above 200°C results in the formation of cerium(IV) oxide (CeO₂). The dehydration of this compound to cerium oxide is often accompanied by the oxidation of tin hydroxide to tin oxide in mixed oxide systems. scielo.brresearchgate.net
Morphological and Microstructural Characterization
The morphology and microstructure of this compound and the resulting cerium oxide particles play a significant role in their performance in various applications. Electron microscopy techniques are indispensable for this characterization.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology, Particle Size, and Agglomeration
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used to investigate the surface morphology, particle size, and degree of agglomeration of this compound and ceria particles.
SEM images of nanocrystalline Ce(OH)₄ have shown that the particles are highly agglomerated and uniformly distributed, which may be due to their small grain size and the presence of bulky hydroxyl groups. jos.ac.cn FESEM analysis of CuO/CeO₂ nanocomposites has revealed a homogeneous distribution of nanoparticles with sizable aggregates composed of tiny CeO₂ particles, with a mean particle size estimated to be around 20–25 nm. migrationletters.com In other studies, FESEM has been used to observe the morphology of ceria nanostructures synthesized under different conditions, showing uniform nanoparticles with some agglomeration. iaiest.com The morphology can be controlled by synthesis parameters; for instance, cerium carbonate hydroxide micro/nanostructures have been synthesized with varying morphologies and particle sizes by controlling reaction time, temperature, and urea (B33335) concentration. researchgate.net
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Nanoparticle Morphology, Size Distribution, and In-situ Growth Observation
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) provide higher resolution imaging, enabling detailed analysis of nanoparticle morphology, size distribution, and even in-situ observation of their growth.
TEM analysis of biogenically synthesized ceria nanoparticles has shown particle sizes in the range of 15–20 nm. mdpi.com High-resolution TEM (HRTEM) can reveal the crystalline nature of the nanoparticles, with fringe spacing measurements corresponding to specific crystal planes. mdpi.com For example, HRTEM of ceria nanoparticles has confirmed the formation of particles with a fringe spacing of 3.1 Å, which is in close agreement with the (111) plane of CeO₂. mdpi.com The average particle size of ceria nanoparticles synthesized by a sol-gel method has been determined to be around 20 nm using HRTEM. scielo.br
STEM, often coupled with energy-dispersive X-ray spectroscopy (EDX) mapping, allows for the elemental analysis of the nanoparticles and their distribution. For instance, STEM-EDX has been used to characterize this compound-modified copper catalysts, showing the distribution of cerium and copper. nih.gov In-situ TEM and STEM techniques have also been employed to study the radiolytic synthesis and breakdown of this compound nanoparticles in a liquid environment, providing insights into their formation and dissolution mechanisms. researchgate.netcore.ac.uk
Surface Charge and Colloidal Stability Studies
The behavior of this compound species in aqueous environments is critically dependent on their surface charge and the resulting colloidal stability. The interface between the this compound particle surface and the surrounding liquid medium governs the interactions between particles, influencing their tendency to aggregate or remain as a stable dispersion. Understanding these interfacial phenomena is paramount for controlling the synthesis, processing, and application of cerium-based materials. The surface charge of this compound particles arises from the protonation and deprotonation of surface hydroxyl groups, a process that is highly sensitive to the pH of the solution. This charge creates an electrical potential at the particle surface, which influences the distribution of ions in the surrounding liquid and dictates the nature and magnitude of inter-particle forces.
Zeta Potential Measurements for Surface Charge Characterization and Electrostatic Interactions
Zeta potential is a key indicator of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is one of the fundamental parameters known to affect colloidal stability. It is the electrical potential at the slipping plane, which is the boundary that separates the thin layer of liquid bound to the particle surface from the bulk liquid. The measurement of zeta potential provides valuable insights into the surface charge characteristics of this compound particles and the nature of the electrostatic interactions that govern their stability.
The surface of this compound in an aqueous solution is typically covered with hydroxyl groups (Ce-OH). The charge on the surface is developed through the adsorption of potential-determining ions, which for metal hydroxides are primarily hydrogen (H⁺) and hydroxide (OH⁻) ions. nih.gov The surface can become positively charged by adsorbing H⁺ ions under acidic conditions or negatively charged by adsorbing OH⁻ ions under alkaline conditions. nih.gov The pH at which the net charge on the particle surface is zero is known as the isoelectric point (IEP). nih.gov At the IEP, electrostatic repulsion between particles is minimal, often leading to instability and aggregation. nih.gov
Research has demonstrated a clear relationship between the synthesis conditions, particularly pH, and the resulting zeta potential of cerium-based particles. For instance, in the synthesis of super-fine wet ceria abrasives, the chemical composition and stability are highly dependent on the synthesis termination pH. researchgate.net Studies on this compound (Ce(OH)₄) abrasives have shown that the zeta potential and secondary abrasive size are minimized at a specific synthesis termination pH. researchgate.net This highlights the critical role of pH in controlling the surface charge and, consequently, the colloidal stability of this compound suspensions. A minimum abrasive zeta potential of approximately 12 mV and a minimum secondary abrasive size of around 130 nm were observed at a synthesis termination pH of 5.0 for Ce(OH)₄ abrasives. researchgate.net
The magnitude of the zeta potential is a direct indicator of the stability of the colloidal system. A high absolute zeta potential (typically > ±30 mV) indicates significant electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable dispersion. Conversely, a low zeta potential suggests that the attractive van der Waals forces may dominate, leading to particle agglomeration and instability. The synthesis method itself can also dictate the initial surface charge. For example, cerium oxide nanoparticles prepared by a microemulsion process using ammonium hydroxide exhibited a negative zeta potential, while those from a hydrothermal process had a positive zeta potential. nih.gov This principle extends to this compound, where the choice of precursors and precipitating agents influences the surface chemistry. researchgate.net
The table below presents research findings on the zeta potential of this compound under varying pH conditions, illustrating the impact of the chemical environment on the particle's surface charge.
| Synthesis Termination pH | Resulting Abrasive Composition | Zeta Potential (mV) | Secondary Abrasive Size (nm) | Reference |
| 4.0 - 5.0 | Ce(OH)₄ | ~12 (at pH 5.0) | ~130 (at pH 5.0) | researchgate.net |
| 5.5 - 6.5 | Mixture of CeO₂ and Ce(OH)₄ | Not specified | Not specified | researchgate.net |
Electrostatic interactions are the primary driving force governing the stability of this compound colloids. nih.gov By carefully controlling factors such as pH and ionic strength, it is possible to manipulate the surface charge and zeta potential to achieve the desired level of colloidal stability for specific applications. For example, in chemical mechanical planarization (CMP) processes, the stability of the abrasive slurry is crucial for achieving a high-quality, scratch-free surface. researchgate.net this compound abrasives have demonstrated better stability in CMP slurries compared to cerium oxide abrasives under certain conditions. researchgate.net This enhanced stability is directly linked to the controlled surface charge achieved during synthesis.
Fundamental Chemical and Physical Phenomena in Cerium Hydroxide Systems
Oxidation State Transformations and Redox Mechanisms
The remarkable chemical versatility of cerium hydroxide (B78521) is rooted in the ability of the cerium ion to cycle between its +3 (cerous) and +4 (ceric) oxidation states. wikipedia.org This redox activity is central to its catalytic and materials science applications.
Interplay of Ce(III) and Ce(IV) States in Cerium Hydroxide Environments
Cerium is unique among the lanthanides for its stable +4 oxidation state in aqueous environments. wikipedia.org This results in the existence of two primary hydroxide species: cerium(III) hydroxide, Ce(OH)₃, and cerium(IV) hydroxide, Ce(OH)₄. The interplay between these two states is a dynamic equilibrium influenced by various factors.
Ce(OH)₃ is more prone to oxidation, readily transforming into Ce(OH)₄ in the presence of oxidizing agents or even atmospheric air. osti.gov Conversely, the reduction of Ce(IV) to Ce(III) can also occur under specific conditions. This reversible transformation is the cornerstone of the material's redox-dependent properties. arxiv.org
The relative concentrations of Ce(III) and Ce(IV) on the surface of cerium-based nanomaterials, including hydroxides, are critical to their functionality. spandidos-publications.comnih.gov For instance, a higher proportion of Ce(III) is often associated with antioxidant behavior, while a greater presence of Ce(IV) can enhance certain catalytic activities. mdpi.com The ratio of these oxidation states can be influenced by the synthesis method and the surrounding chemical environment. nih.govnih.gov
The solubility of the two hydroxides differs significantly. Ce(OH)₃ has a higher solubility product (Ksp ~10⁻²²) compared to Ce(OH)₄ (Ksp ~10⁻⁵⁴), making the former more reactive in solution. This difference in solubility is also a key factor in processes designed to separate cerium from other rare earth elements.
Influence of Environmental Conditions (e.g., pH, oxygen partial pressure) on Cerium Redox Chemistry
The redox chemistry of this compound is highly sensitive to environmental parameters, most notably pH and the partial pressure of oxygen.
pH: The pH of the surrounding medium plays a pivotal role in the stability and transformation of this compound species. In acidic conditions, both Ce(III) and Ce(IV) are more soluble, existing as hydrated ions. osti.gov As the pH increases, precipitation of the hydroxides occurs. Generally, Ce(OH)₄ can precipitate at a lower pH than Ce(OH)₃. psu.eduresearchgate.net Some studies suggest that neutral to alkaline pH promotes the catalytic decomposition of hydrogen peroxide by the Ce(III)/Ce(IV) redox couple, while acidic conditions can inactivate this activity. nih.govresearchgate.net The pH can also influence the surface charge of cerium-containing particles, affecting their interaction with other molecules. nih.gov
Oxygen Partial Pressure: The presence and concentration of oxygen are critical for the oxidation of Ce(III) to Ce(IV). In aerated solutions, dissolved oxygen can drive the transformation of Ce(OH)₃ to the more stable Ce(OH)₄. osti.govrsc.org The equilibrium between Ce³⁺ and precipitated Ce(IV) species is dependent on the partial pressure of oxygen, with higher oxygen pressure favoring the oxidized state. psu.edu
The interplay of pH and oxygen partial pressure dictates the dominant cerium species in an aqueous system, a relationship that is graphically represented in Pourbaix diagrams.
In-situ Observations of Oxidation State Shifts in Dynamic Systems
Advanced analytical techniques have enabled the direct observation of oxidation state changes in cerium-based systems under dynamic conditions. Techniques such as in-situ X-ray Absorption Near-Edge Structure (XANES) spectroscopy and scanning transmission X-ray microscopy allow researchers to monitor the Ce(III)/Ce(IV) ratio in real-time as environmental conditions are altered. nih.govaip.org
For example, in-situ XANES has been used to track the reduction of Ce(IV) to Ce(III) in cerium titanate pyrochlores at elevated temperatures under a reducing atmosphere and its subsequent re-oxidation in air. acs.org Similarly, in-situ infrared spectroscopy can monitor the reduction of ceria by observing the electronic transition of Ce³⁺. researchgate.net These studies provide direct evidence of the dynamic nature of cerium's oxidation state and its response to external stimuli.
Correlated scanning transmission X-ray and super-resolution fluorescence microscopies have been employed to quantify the oxidation state of cerium oxide nanoparticles within intact hydrated cells. nih.gov These in-situ observations revealed a net reduction of the nanoparticles in the intracellular environment, indicating a shift towards a higher Ce(III)/Ce(IV) ratio. nih.gov Such studies are crucial for understanding the behavior of cerium-based materials in complex biological and environmental systems.
Thermodynamic Stability and Phase Equilibria
The stability and phase relationships of cerium hydroxides are governed by thermodynamic principles, which can be quantified through diagrams and energetic calculations.
Pourbaix Diagram Analysis and pH Dependence of this compound Stability
A Pourbaix diagram, or potential-pH diagram, is a graphical representation of the thermodynamically stable phases of an element in an aqueous electrochemical system. For cerium, the Pourbaix diagram illustrates the domains of stability for soluble ions (Ce³⁺, Ce⁴⁺) and solid phases (Ce(OH)₃, Ce(OH)₄, and CeO₂) as a function of pH and electrochemical potential. rsc.orgscispace.com
Analysis of the cerium Pourbaix diagram reveals that Ce³⁺ is the predominant soluble species in acidic and neutral solutions at lower potentials. researchgate.net As the pH increases, Ce(OH)₃ becomes the stable solid phase, typically precipitating at a pH above 10. rsc.orgscispace.com However, the exact pH threshold can vary depending on the specific thermodynamic data used in the calculations. scispace.com
In oxidizing environments (higher potentials), Ce(IV) species are favored. Ce(OH)₄ is shown to be stable over a wide pH range, and it can precipitate at a lower pH than Ce(OH)₃. psu.eduresearchgate.net The diagram also shows the conditions under which Ce(OH)₄ may convert to the more stable cerium dioxide (CeO₂). researchgate.net The boundaries between the different stability regions are defined by electrochemical and chemical reaction equilibria.
Enthalpy and Gibbs Free Energy Considerations for Formation Reactions
The spontaneity and energetics of this compound formation are described by the enthalpy (ΔH) and Gibbs free energy (ΔG) of the formation reactions. A negative Gibbs free energy of formation indicates a thermodynamically favorable process.
The standard enthalpy and Gibbs free energy of formation for aqueous cerium ions provide a basis for understanding the thermodynamics of hydroxide formation.
Thermodynamic Data for Aqueous Cerium Ions at 25°C
| Species | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |
|---|---|---|
| Ce³⁺(aq) | -696.2 | -672.0 |
| Ce⁴⁺(aq) | -537.2 | -503.8 |
Source: pg.edu.pl
While specific thermodynamic data for the formation of Ce(OH)₃ and Ce(OH)₄ can vary in the literature, the general principles hold. The formation of these hydroxides from their constituent ions is an exothermic process. The significant difference in the stability of Ce(III) and Ce(IV) complexes with hydroxide ions is reflected in their formation constants. nih.gov Studies on the dissolution of Ce(OH)₃ in acid have been used to derive thermodynamic parameters for the reaction, showing changes in enthalpy and Gibbs free energy with temperature. researchgate.net The high thermodynamic stability of Ce(IV) hydroxide contributes to its extremely low solubility.
High-Temperature Thermodynamic Behavior and Phase Transitions
The thermal behavior of this compound and its precursors is characterized by dehydration and decomposition to form cerium oxide (ceria, CeO₂). The specific transition temperatures and intermediate phases can be influenced by the initial compound and the surrounding atmosphere.
Cerium(III) acetate (B1210297) hydrate (B1144303) (Ce(CH₃CO₂)₃·1.5H₂O), a common precursor, undergoes a multi-step thermal decomposition. dergipark.org.tr In an inert argon atmosphere, the decomposition involves the formation of amorphous cerium anhydrous acetate after dehydration, which then crystallizes with increasing temperature. dergipark.org.tr Intermediate products such as Ce₈O₃(CH₃CO₂)₁₈, 8CeO(CH₃CO₂), and Ce₂O₂CO₃ may form before the final conversion to cubic CeO₂. dergipark.org.tr In a dry air atmosphere, the decomposition proceeds more directly, completing at around 330°C to form CeO₂. dergipark.org.tr
Similarly, cerium(III) oxalate (B1200264) decahydrate (B1171855) decomposes upon heating in air to produce a series of "active" cerium oxides. iaea.org The reactivity and physical properties, such as surface area and lattice strain, of the resulting ceria are inversely related to the decomposition temperature; lower temperatures yield more active oxides. iaea.org Studies using differential scanning calorimetry on these active oxides reveal an exothermic heat change at temperatures above their initial decomposition temperature, corresponding to a release of stored energy from surface area and lattice strain reduction. iaea.org For instance, an active oxide prepared at a lower temperature released 11.2 cal/g when heated to 550°C. iaea.org
Cerium carbonate hydroxide (CeCO₃OH), another intermediate phase that can form during synthesis, is known to decompose to CeO₂ at approximately 250°C. researchgate.net This transition releases carbon dioxide and water, often resulting in a porous ceria structure. The transformation of cerium(III) hydroxide nanotubes to cerium oxide nanotubes occurs upon annealing at temperatures between 400–600°C, a process that preserves the one-dimensional morphology while introducing catalytically important oxygen vacancies.
Table 1: Thermal Decomposition and Phase Transitions of Cerium Compounds
Surface Chemistry and Interfacial Phenomena
The surface of this compound is a critical region where interactions with the surrounding environment occur, governing its performance in applications such as adsorption and catalysis.
This compound exhibits a high affinity for various contaminants in aqueous solutions, particularly anionic species, due to a combination of physical and chemical adsorption mechanisms. ut.ac.ir The primary mechanisms identified in research include electrostatic attraction, ligand exchange, and the formation of inner-sphere surface complexes. researchgate.netvilniustech.ltsciepublish.com
For the removal of antimony (Sb), studies using this compound-loaded adsorbents have shown that the process involves the formation of Ce-O-Sb inner-sphere surface complexes. researchgate.netx-mol.net This indicates a direct chemical bond between the antimony species and the cerium at the hydroxide surface. researchgate.netx-mol.net Similarly, the adsorption of glyphosate (B1671968) on ceria-based materials is attributed to both electrostatic attraction and inner-sphere complexation. sciepublish.com
Table 2: Adsorption Mechanisms for Various Contaminants on Cerium-Based Surfaces
At the solid-liquid interface, the surface of this compound interacts with ions and molecules in the solution through two dominant processes: ligand exchange and electrostatic interactions.
Ligand exchange involves the replacement of surface hydroxyl (-OH) groups with other ligands from the solution, such as phosphate (B84403) or arsenate anions. researchgate.netvilniustech.lt This mechanism is a form of chemisorption, leading to the formation of strong, direct bonds (inner-sphere complexes) between the adsorbate and the cerium atoms on the surface. researchgate.netx-mol.net The removal of phosphorus from water by a cerium-modified adsorbent, for example, is primarily attributed to ligand exchange alongside electrostatic adsorption and precipitation. researchgate.net The process can be conceptualized as a chemical reaction at the surface, where anions in the solution compete with and displace the native hydroxide ligands. umich.eduacs.orgchemguide.co.uk
Electrostatic interactions are governed by the surface charge of the this compound particles, which is highly dependent on the pH of the solution. nih.gov The surface charge can be quantified by the zeta potential. nih.gov For cerium oxide nanoparticles, which possess a hydroxylated surface, the isoelectric point (IEP)—the pH at which the net surface charge is zero—can vary depending on the synthesis method. nih.gov At a pH below the IEP, the surface is positively charged and attracts anions, while at a pH above the IEP, it is negatively charged and repels them. nih.govarxiv.org Studies on protein adsorption have shown that nanoceria with a positive zeta potential adsorbs significantly more bovine serum albumin (BSA), which is negatively charged, confirming that electrostatic forces are a primary driver for this interaction. nih.gov Therefore, controlling the pH is crucial for optimizing the adsorption of charged species through electrostatic attraction. sciepublish.com
Surface hydroxyl groups (-OH) are the primary functional groups on the surface of this compound and hydroxylated ceria nanoparticles, and they play a central role in determining the material's surface reactivity. researchgate.netresearchgate.netacs.org These groups act as the main active sites for adsorption and catalysis. nih.govresearchgate.net
The reactivity and number of surface hydroxyls are directly dependent on particle size, with smaller nanoparticles generally exhibiting a higher density of these groups. researchgate.netlib4ri.ch For example, synchrotron-based studies have shown that ceria particles smaller than 5 nm have a significantly higher concentration of surface hydroxyls compared to larger particles, and these hydroxyls are also more stable upon heating. lib4ri.ch The presence of abundant hydroxyl groups is considered a fundamental basis for the adsorption of species like antimony. researchgate.netx-mol.net
These hydroxyl groups can participate in reactions in several ways. They can be protonated or deprotonated depending on the solution's pH, which controls the surface charge and electrostatic interactions. arxiv.org They can also be directly replaced by other anions through ligand exchange mechanisms. vilniustech.lt In catalysis, Ce(III)-OH units have been identified as the active sites in certain reduction reactions. acs.orgnih.gov The interaction of water with the ceria surface, which can lead to the formation of these hydroxyl groups, is known to be critical in processes like CO oxidation. arxiv.org The presence of these hydroxyls can facilitate the adsorption of O₂ and profoundly affect the electronic structure and chemical performance of the nanomaterial. researchgate.netarxiv.orgrsc.org
Crystal Growth Mechanisms and Morphological Evolution
The synthesis of this compound often focuses on controlling its size and shape at the nanoscale, which is determined by the fundamental processes of crystal formation and development.
The formation of this compound nanoparticles typically begins with a nucleation stage, where precursor ions in solution form initial solid-phase nuclei. globalscientificjournal.comnih.gov A common method involves the precipitation of cerium(III) ions from a salt solution, such as cerium(III) nitrate (B79036), by adding a base like sodium hydroxide (NaOH). biorender.com This reaction initiates the rapid formation of this compound (Ce(OH)₃) nanoparticles. biorender.comrsc.org
The subsequent growth of these nuclei into larger particles is governed by complex kinetics. The process can be influenced by factors such as reaction time, temperature, and the presence of surfactants or capping agents. globalscientificjournal.comiwaponline.com For instance, in microwave-assisted synthesis, increasing the reaction time from 3 to 7 minutes can lead to a slight increase in crystallite size, which is attributed to crystal growth via a dissolution-precipitation mechanism, a process related to Ostwald ripening. nih.goviwaponline.com
Studies on the crystallization kinetics of cerium oxide from cerium(IV) precursors have revealed that the conversion from an amorphous precursor phase to a crystalline nanoparticle is a key rate-determining step. rsc.orgresearchgate.net A significant solvent kinetic isotope effect was observed when comparing the reaction in light water (H₂O) versus heavy water (D₂O), with crystallization being about an order of magnitude slower in D₂O. rsc.orgresearchgate.net This finding indicates that a proton transfer reaction, specifically the conversion of surface hydroxy (-OH) bridges to oxo (-O-) bridges, is the rate-limiting step in the crystallization process. rsc.orgresearchgate.net In some cases, such as under the high-energy electron beam of a transmission electron microscope, Ce(OH)₃ nanoparticles have been observed to form even under acidic conditions (pH 5.2), where they would normally be soluble. rsc.orgresearchgate.net This is explained by a localized increase in pH caused by radiolysis, which generates hydroxide ions and facilitates nucleation. rsc.orgresearchgate.net
Influence of Synthetic Conditions on Crystalline Morphology
The morphology of this compound and its related precursors, such as cerium carbonate hydroxide, is highly dependent on the synthesis conditions. By carefully controlling parameters like temperature, pH, reaction time, and the use of structure-directing agents, a variety of crystalline shapes can be achieved, including rice-grain, triangular, and dendrite-like structures. These morphologies are often established in the precursor stage and can be retained after thermal conversion to cerium oxide. rhhz.net
Rice-Grain Morphology Rice-grain-like nanoparticles of cerium carbonate hydroxide have been successfully synthesized using wet chemical hydrothermal methods. researchgate.netresearchgate.net This specific morphology is typically achieved through the hydrothermal treatment of a cerium salt in the presence of urea (B33335). researchgate.netresearchgate.net The urea acts as a precipitating agent, and its concentration can influence the resulting shape. researchgate.net For instance, cerium carbonate hydroxide nanoparticles with a rice-grain morphology can be formed, which, upon heat treatment, convert to cerium oxide while maintaining the original shape, though sometimes with the formation of cracks or a porous surface due to structural changes. researchgate.net
Triangular Morphology Triangular nanosheets and microplates of cerium carbonate hydroxide (CeCO3OH) are commonly produced via hydrothermal or solvothermal techniques. rhhz.netacs.orgresearchgate.net The formation of this morphology is significantly influenced by the reaction medium and additives. Ethylene (B1197577) glycol (EG) has been identified as a key component in directing the growth of triangular structures. rhhz.netacs.org In one method, layered quasi-triangular Ce(OH)CO3 was synthesized using a solvothermal process in an ethylene glycol medium with cerium nitrate as the precursor and ammonia (B1221849) to adjust the pH. acs.orgnih.gov The reaction temperature, reaction time, and the amount of additives like ethylenediamine (B42938) are critical parameters that must be systematically controlled to produce uniform triangular nanosheets. researchgate.net The resulting triangular CeCO3OH nanoparticles can be highly crystalline and can be converted to triangular ceria (CeO2) nanosheets upon calcination. rhhz.net
| Parameter | Condition | Precursor/Product | Reference |
|---|---|---|---|
| Method | Hydrothermal/Solvothermal | CeCO3OH / Ce(OH)CO3 | rhhz.netacs.orgresearchgate.net |
| Cerium Source | Ce(NO3)3·6H2O | Ce(OH)CO3 | acs.org |
| Key Additive | Ethylene Glycol (EG) | CeCO3OH | rhhz.netacs.org |
| pH | ~7.3 to 8.5 | Ce(OH)CO3 / CeCO3OH | rhhz.netacs.org |
| Temperature | 180-200°C | Ce(OH)CO3 / CeCO3OH | rhhz.netacs.org |
| Time | 4 to 24 hours | Ce(OH)CO3 / CeCO3OH | rhhz.netacs.org |
Dendrite-Like Morphology The formation of complex, three-dimensional dendrite-like microstructures of cerium carbonate hydroxide is often achieved through hydrothermal routes assisted by surfactants or complexing agents. researchgate.netosti.govacs.org These agents play a critical role in directing the anisotropic growth that leads to branching, fractal-like structures. For example, single-crystalline Ce(CO3)(OH) dendrites have been synthesized hydrothermally using poly(vinyl pyrrolidone) (PVP) as a surfactant. researchgate.net In this process, an aqueous solution of a cerium salt like cerium nitrate is heated with a substance like carbamide (urea), which serves as both an alkaline and carbon source. researchgate.net Similarly, three-fold dendrites of Ce(OH)CO3 have been created using a complexing agent-assisted solution route, where the morphology can be tuned by adjusting the molar ratio of the complexing agent to the cerium ions. acs.org These intricate dendrite morphologies can be preserved even after the precursor is thermally converted to cerium oxide. researchgate.netacs.org
Ostwald Ripening and its Role in Particle Size Control
Ostwald ripening is a crucial phenomenon observed during the synthesis of this compound and oxide nanoparticles, where larger particles grow at the expense of smaller ones. rsc.org This coarsening process occurs because smaller particles have a higher surface energy and, consequently, higher solubility than larger particles. rsc.orgnih.gov In a solution, the smaller, less stable particles dissolve and their constituent ions reprecipitate onto the surfaces of the larger, more energetically favorable particles. rsc.org
The rate and extent of Ostwald ripening can be controlled by manipulating the synthesis conditions, thereby providing a method for controlling the final particle size distribution.
Influence of pH : The growth mechanism is highly dependent on the pH of the solution. In acidic environments, Ostwald ripening is often the dominant mechanism for particle formation and growth, leading to morphologies such as nanorods or spheres. researchgate.net
Role of Additives : The presence of certain chemical agents can significantly promote Ostwald ripening. For instance, carboxylic acids can drastically increase the solubility of cerium ions by forming complexes. rsc.org This enhanced solubility accelerates the dissolution-reprecipitation process, leading to faster particle growth. rsc.org
Solvent Effects : The medium in which the reaction occurs also plays a role. Supercritical hydrothermal treatment with water has been shown to accelerate particle growth by promoting the precipitation of dissolved cerium complexes onto the surface of existing particles. rsc.org
Prolonged aging of this compound precursors in aqueous media can lead to non-uniform crystallite growth due to Ostwald ripening. Therefore, controlling factors that influence this process is essential for synthesizing nanoparticles with a desired size and narrow size distribution. nih.gov
| Influencing Factor | Effect on Ostwald Ripening | Outcome | Reference |
|---|---|---|---|
| Low pH (Acidic) | Becomes the dominant growth mechanism | Formation of rod-like or spherical particles | researchgate.net |
| Carboxylic Acids | Increase Ce ion solubility via complexation | Promotes/accelerates particle growth | rsc.org |
| Prolonged Aging | Allows more time for dissolution-reprecipitation | Non-uniform crystallite growth, coarsening | |
| Water (in hydrothermal treatment) | Promotes precipitation of dissolved complexes | Accelerates particle growth | rsc.org |
Quantum Confinement Effects in Nanostructured this compound
Quantum confinement effects become significant in semiconductor and insulator nanoparticles when their physical size becomes comparable to or smaller than the material's bulk exciton (B1674681) Bohr radius. researchgate.net For cerium oxide, the Bohr radius is estimated to be around 7 to 9 nm. researchgate.net When this compound or its derivatives are synthesized as nanocrystals within this size regime (e.g., 3-4 nm), they can exhibit unique optical and electronic properties derived from their low dimensionality. researchgate.netjos.ac.cn
The most prominent manifestation of quantum confinement is a "blue shift" in the optical absorption spectrum. researchgate.net This means that as the particle size decreases, the effective band gap energy (Eg) increases, causing the material to absorb light at shorter wavelengths (higher energies) compared to its bulk counterpart. researchgate.netjos.ac.cn For example, cerium oxide quantum dots with a particle size of 3 nm have been shown to exhibit a band gap of 3.78 eV, a significant increase from the bulk value of 3.15 eV. researchgate.net This size-dependent variation in band gap is a hallmark of the quantum confinement effect. aip.orgresearchgate.netresearchgate.net
However, there is a scientific debate regarding the influence of quantum confinement on the electronic structure of ceria-based systems. Some research suggests that because the lowest unoccupied molecular orbitals (LUMO) in ceria are highly localized 4f orbitals, quantum confinement effects are not the primary influence on the electronic structure. rsc.org This alternative view posits that changes in the absorption spectra, particularly a red-shift (decrease in band gap) in smaller, more defective particles, are more attributable to the presence of Ce³⁺ ions and surface defects, which create localized energy states within the band gap. aip.orgresearchgate.netrsc.org
| Material | Particle Size (nm) | Band Gap (eV) | Observation | Reference |
|---|---|---|---|---|
| Bulk CeO2 | >100 nm (Bulk) | 3.15 | Reference value for bulk material | researchgate.net |
| CeO2 NPs | 15.4 | ~3.20 | Slight increase from bulk | aip.org |
| CeO2 NPs | 11.4 | ~3.28 | Band gap increases as size decreases | aip.org |
| CeO2 NPs | 8.5 | ~3.40 | Significant blue shift observed | aip.org |
| CeO2 QDs | 3 | 3.78 | Strong quantum confinement effect | researchgate.net |
| NCs-Ce(OH)4 | 3-4 | Not specified, but blue shift noted | Quantum confinement effects suggested | jos.ac.cn |
The synthesis of nanocrystalline cerium(IV) hydroxide (Ce(OH)4) with crystallite sizes of 3-4 nm positions it well within the regime where quantum confinement effects are expected to be pronounced, influencing its optical and electronic behavior for potential applications. jos.ac.cn
Advanced Applications of Cerium Hydroxide and Derived Materials in Research
Catalysis and Photocatalysis
The catalytic prowess of cerium-based materials stems from the facile redox cycling between Ce³⁺ and Ce⁴⁺ oxidation states. This ability to readily store and release oxygen is fundamental to their function in numerous catalytic processes.
Cerium hydroxide (B78521) plays a crucial role in various oxidation-reduction reactions. Its catalytic activity is intrinsically linked to the reversible transition between its Ce³⁺ and Ce⁴⁺ oxidation states, which facilitates oxygen storage and release. rsc.org This property is particularly beneficial in the water-gas shift (WGS) reaction, a critical process for producing high-purity hydrogen. In the WGS reaction (CO + H₂O → CO₂ + H₂), ceria-based catalysts, often derived from cerium hydroxide precursors, enhance the conversion of carbon monoxide. koreascience.krsrce.hrresearchgate.net The presence of Ce³⁺ is believed to facilitate the dissociation of water, which is often the rate-limiting step in the reaction. acs.org
Furthermore, cerium-based materials, including those derived from this compound, are investigated for their potential in water splitting (2H₂O → 2H₂ + O₂) to produce hydrogen. researchgate.netresearchgate.net In photocatalytic water splitting, cerium-containing materials can act as co-catalysts, improving the efficiency of hydrogen evolution. rsc.orgmdpi.commdpi.com The unique electronic structure of cerium, with its 4f electrons, can interact with transition metals to boost the catalytic activity for water splitting. rsc.org Theoretical studies suggest that cerium suboxide clusters can facilitate hydrogen formation from water through intermediates involving bridging hydride and hydroxide ligands. chemrxiv.org Ceria's ability to promote electron transfer and reduce the recombination of photogenerated electron-hole pairs is key to its effectiveness in these applications. mdpi.com Platinum-based catalysts supported on ceria, derived from precursors like this compound, also show enhanced activity in various oxidation-reduction reactions due to the oxygen storage capability of cerium. google.com
This compound is a widely utilized precursor for the synthesis of high-performance cerium oxide (CeO₂) catalysts. unl.edu The thermal decomposition (calcination) of this compound is a common and effective method to produce nanocrystalline ceria with desirable properties for catalysis. The characteristics of the final CeO₂ material, such as particle size, surface area, and defect concentration (oxygen vacancies), are heavily influenced by the synthesis conditions of the initial this compound. scialert.netnih.govmdpi.com
Different methods are employed to synthesize this compound with the goal of producing superior ceria catalysts. These include precipitation with bases like sodium hydroxide or ammonia (B1221849), hydrothermal methods, and microemulsion techniques. scialert.netnih.govmdpi.comoregonstate.edu For instance, hydrothermal synthesis of this compound can yield ceria with high surface area and specific crystal facets, which are crucial for catalytic activity. mdpi.com The calcination temperature of the this compound precursor is a critical parameter; it affects the crystallite size and the concentration of Ce³⁺ ions on the surface of the resulting ceria, which in turn influences catalytic performance. nih.govacs.org By carefully controlling the synthesis and calcination processes, this compound can be used to create ceria catalysts with enhanced activity for a range of applications, including automotive exhaust treatment and organic chemical synthesis. unl.edu Research has also identified an intermediate cerium oxyhydroxide phase, CeO(OH)₂, during the thermal conversion of Ce(OH)₃ to CeO₂, highlighting the complexity and importance of understanding the precursor transformation. acs.org
This compound and its derivatives have found applications as catalysts in various organic reactions, notably in carbon-carbon bond formation reactions like the Suzuki-Miyaura coupling. In one study, a hybrid material of palladium nanoparticles supported on a carboxymethylcellulose-cerium(IV) hydroxide composite (Pd(0)-CMC@Ce(OH)₄) was shown to be a highly active catalyst for the Suzuki-Miyaura reaction. nih.gov The synergistic effect of the redox properties of Ce(OH)₄ (cycling between Ce³⁺ and Ce⁴⁺) and the coordination with the carboxymethylcellulose was found to enhance the catalytic activity of the palladium nanoparticles. nih.gov This catalyst could be easily recovered and reused multiple times without a significant loss of activity. nih.gov
Another approach involved using a composite of magnesium hydroxide and cerium carbonate hydroxide to support a palladium catalyst for a base-free Suzuki-Miyaura reaction in water, presenting a greener alternative to conventional methods. lookchem.comresearchgate.netresearchgate.net this compound itself has also been investigated as a potential catalyst for Suzuki cross-coupling reactions under microwave conditions, highlighting the ongoing research into its direct catalytic applications. utrgv.edu Furthermore, composites of magnesium hydroxide and ceria, synthesized from this compound precursors, have been utilized as catalysts for other organic transformations such as the oxidation of alcohols and Knoevenagel condensation. researchgate.net Nano-cerium oxide, derived from this compound, has also been employed as a catalyst for the synthesis of xanthene derivatives. samipubco.com
Cerium-based catalysts, often synthesized from this compound precursors, are particularly effective in low-temperature oxidation processes. This is largely due to the high redox potential and the ability of ceria to store and release oxygen, which facilitates the oxidation of various compounds at lower temperatures. acs.org A significant application is in the oxidation of diesel soot, where ceria-based catalysts can lower the temperature required for soot combustion, thus helping to reduce particulate emissions from diesel engines. rsc.org
The catalytic activity of ceria in low-temperature oxidation is closely linked to the presence of oxygen vacancies and the concentration of Ce³⁺ ions on its surface. rsc.org These features can be tailored by controlling the synthesis method of the this compound precursor and the subsequent calcination conditions. For instance, ceria nanocubes have shown outstanding catalytic activity for low-temperature diesel soot oxidation. rsc.org Furthermore, doping ceria with other metal oxides, such as manganese or cobalt oxides, can create synergistic effects that further enhance the catalytic performance in low-temperature CO oxidation and selective catalytic reduction (SCR) of NOx with ammonia. acs.orgmdpi.com The development of these advanced catalysts is crucial for meeting stringent environmental regulations.
Adsorption and Environmental Remediation Technologies
This compound-based materials are increasingly being researched for their potential in environmental remediation, particularly for the removal of pollutants from water. Their high affinity for certain anions makes them excellent candidates for adsorption technologies.
This compound and related cerium-based materials have demonstrated significant promise as adsorbents for the removal of phosphate (B84403) from aqueous solutions, a critical step in mitigating eutrophication in water bodies. colab.wsiwaponline.com The primary mechanism for phosphate adsorption onto this compound involves the formation of inner-sphere complexes through ligand exchange, where hydroxyl groups (–OH) on the surface of the this compound are replaced by phosphate ions. acs.org This chemical interaction leads to a strong and selective binding of phosphate. acs.orgoregonstate.edu
The adsorption process is often described as chemical adsorption and can be influenced by factors such as pH. oregonstate.edu While some studies indicate good adsorption stability across a wide pH range, others show that the adsorption capacity can be pH-dependent. colab.wssioc-journal.cnacs.org For example, one study found the highest adsorption capacity for a this compound nanocomposite at a pH of 7.0. colab.ws
The adsorption capacity of cerium-based materials for phosphate can be substantial. Reported values vary depending on the specific material composition and experimental conditions. For instance, granular this compound has shown an adsorption capacity of 77.7 mg/g. nih.govjst.go.jp A this compound macroporous hydrogel had a capacity of 15.502 mg/g. oregonstate.edu In another study, a nanocomposite of this compound encapsulated in a polystyrene host exhibited an adsorption capacity of 36.4 mg P/g. colab.ws Modification of cerium-based materials, such as by incorporating iron or creating composites with biochar, can further enhance phosphate adsorption capacity, with some materials reaching capacities as high as 58 mg P/g. acs.orgacs.org The adsorption process for these materials often follows pseudo-second-order kinetics and can be described by the Langmuir or Freundlich isotherm models, indicating monolayer or heterogeneous surface adsorption, respectively. oregonstate.edusioc-journal.cnacs.orghgxx.org
Interactive Data Table: Phosphate Adsorption by this compound-Based Materials
| Adsorbent Material | Adsorption Capacity (mg/g) | Optimal pH | Adsorption Mechanism(s) | Reference(s) |
| Granular this compound (CE) | 77.7 | Not Specified | Not Specified | nih.gov, jst.go.jp |
| This compound Macroporous Hydrogel (PAM-HCO) | 15.502 | Not Specified | Chemical adsorption, monolayer | oregonstate.edu |
| This compound Nanocomposite (HCO@201) | 36.4 (as P) | 7.0 | Inner-sphere complexation | colab.ws |
| Ce-doped Jarosite | 29.33 | 3-11 | Ion exchange, Ce-O-P bond formation | sioc-journal.cn |
| Fe(III) Modified Ce(III) Carbonate (Ce/Fe-15/3) | 58 (as P) | 3-7 | Not Specified | acs.org |
| Cerium Carbonate Hydroxide-Decorated Magnetic Biochar | Not Specified | Not Specified | Inner-sphere complexation, electrostatic attraction | acs.org |
| Amino-modified Cerium-based MOF (Ce-MOF-NH₂) | Not Specified | 3.0 | Surface precipitation, ligand exchange, electrostatic attraction | hgxx.org |
Arsenic Removal from Contaminated Water
The contamination of water sources with arsenic is a global health concern, prompting research into effective and efficient removal methods. This compound and cerium oxide-based materials have emerged as highly promising adsorbents for both arsenite (As(III)) and arsenate (As(V)), the two primary forms of arsenic in water.
Cerium's efficacy stems from its strong affinity for arsenic. d-nb.info The mechanism of removal often involves oxidative adsorption, where As(III) is oxidized to the less mobile and more easily adsorbed As(V) species. researchgate.net This oxidation can be facilitated by surface functional groups and the cerium oxide/hydroxide itself. researchgate.net The primary adsorption mechanism is often attributed to the formation of inner-sphere complexes, where arsenate or arsenite ions bind directly to the cerium centers on the adsorbent's surface. mdpi.comrsc.org The hydroxyl groups on the surface of materials like hydrous cerium oxide play a crucial role in this process through ligand exchange. rsc.org
Researchers have developed various composite materials to enhance the arsenic removal capacity and applicability of cerium compounds. For instance, modifying activated carbon with cerium oxide/hydroxide creates an adsorbent with high efficiency. researchgate.net One study found that cerium oxide/hydroxide-modified activated carbon exhibited maximum adsorption capacities of 0.284 mmol/g for As(III) and 0.220 mmol/g for As(V) under neutral pH conditions. researchgate.net Another novel adsorbent, a cerium-manganese modified biochar, demonstrated a remarkable adsorption capacity of 108.88 mg/g for As(V) at a pH of 5.0. mdpi.com Similarly, hydrous cerium oxide modified graphene has shown rapid adsorption kinetics, with maximum As(V) capacities of 62.33 mg/g at pH 4.0 and 41.31 mg/g at pH 7.0. rsc.org A binary hydroxide adsorbent containing La(III) and Ce(IV) was effective for both As(III) and As(V), with adsorption capacities of 87 mg/g and 113 mg/g, respectively. tidskriftenvatten.se
The performance of these adsorbents is influenced by factors such as pH, with optimal conditions varying depending on the specific material and arsenic species. researchgate.netrsc.orgtidskriftenvatten.se For example, the uptake of arsenate on hydrous cerium oxide-graphene composite is highest at a pH of 4.0 but remains significant at neutral pH. rsc.org The presence of competing ions, particularly phosphate, can interfere with arsenic adsorption. rsc.org
| Adsorbent Material | Target Species | Max. Adsorption Capacity (mg/g) | Optimal pH | Source |
|---|---|---|---|---|
| Cerium oxide/hydroxide-modified activated carbon | As(III) | 21.3 (0.284 mmol/g) | Neutral | researchgate.net |
| Cerium oxide/hydroxide-modified activated carbon | As(V) | 16.5 (0.220 mmol/g) | Neutral | researchgate.net |
| Cerium-manganese modified biochar (MBC) | As(V) | 108.88 | 5.0 | mdpi.com |
| Hydrous cerium oxide-graphene (GNP-HCO) | As(V) | 62.33 | 4.0 | rsc.org |
| Hydrous cerium oxide-graphene (GNP-HCO) | As(V) | 41.31 | 7.0 | rsc.org |
| Cerium(IV)-Lanthanum(III) binary hydroxide (CLH) | As(III) | 87 | 8.0 | tidskriftenvatten.se |
| Cerium(IV)-Lanthanum(III) binary hydroxide (CLH) | As(V) | 113 | 4.0 | tidskriftenvatten.se |
Chelate Adsorption and Heavy Metal Sequestration
Beyond arsenic, cerium-based materials are effective in sequestering various toxic heavy metal ions from aqueous solutions. nih.gov Nanosized cerium oxide, in particular, offers a high surface area and specific affinity for heavy metal adsorption. nih.gov The removal mechanisms often involve surface adsorption and complexation, where metal ions bind to the surface of the cerium oxide nanoparticles. gnest.orgresearchgate.net
Research has demonstrated the efficacy of cerium oxide nanoparticles in removing lead (Pb(II)), cadmium (Cd(II)), and chromium (Cr(VI)). gnest.orgresearchgate.net In one study, cerium oxide nanoparticles exhibited high adsorption capacities of 128.1 mg/g for lead, 93.4 mg/g for cadmium, and 34.4 mg/g for chromium. gnest.orgresearchgate.net The efficiency of removal can be influenced by pH, although lead adsorption was found to be less affected by pH changes compared to cadmium and chromium. gnest.orgresearchgate.net
To enhance removal capabilities, cerium oxide is often incorporated into composite materials. A nanocomposite of cerium oxide and corncob was developed as a cost-effective and eco-friendly adsorbent for cadmium and chromium. researchgate.net Another approach involves anchoring cerium oxide nanoparticles onto graphene oxide, which can effectively absorb lead and cadmium. researchgate.net Furthermore, a composite of cerium dioxide thermally inserted into montmorillonite (B579905) clay achieved 100% removal of Cr(VI) within 90 minutes under optimal conditions, showing a high monolayer adsorption capacity of 52.08 mg/g. mdpi.com
The concept of chelation plays a significant role in heavy metal sequestration. While some systems rely on direct adsorption, others utilize chelating agents to bind metal ions. Functionalized layered double hydroxides (LDHs), for instance, can be intercalated with chelating agents like ethylenediaminetetraacetic acid (EDTA) to significantly boost their adsorption capacity for ions like Ni2+. rsc.org Such principles can be applied to cerium-based systems to create highly selective and efficient adsorbents for targeted heavy metals.
| Adsorbent Material | Target Metal Ion | Max. Adsorption Capacity (mg/g) | Source |
|---|---|---|---|
| Cerium oxide nanoparticles | Lead (Pb(II)) | 128.1 | gnest.orgresearchgate.net |
| Cerium oxide nanoparticles | Cadmium (Cd(II)) | 93.4 | gnest.orgresearchgate.net |
| Cerium oxide nanoparticles | Chromium (Cr(VI)) | 34.4 | gnest.orgresearchgate.net |
| Cerium dioxide/Montmorillonite (CeO2/Mt) | Chromium (Cr(VI)) | 52.08 | mdpi.com |
| This compound loaded on Y-tape molecular sieve | Antimony (Sb(III)) | 24.65 | researchgate.net |
| This compound loaded on Y-tape molecular sieve | Antimony (Sb(V)) | 7.28 | researchgate.net |
Carbon Dioxide Capture Potential
Cerium compounds, including cerium oxide and this compound, are being investigated as efficient adsorbents for carbon dioxide (CO2), a key greenhouse gas. e3s-conferences.org These materials are considered alternatives to traditional adsorbents like zeolites and activated carbon, particularly for high-pressure CO2 capture processes. e3s-conferences.org The adsorption mechanism on cerium oxide is linked to the presence of Lewis base sites on its surface. e3s-conferences.org
Research has shown that ceria-based adsorbents have the largest CO2 adsorption capacity among several single-metal oxides tested. researchgate.net The process involves chemisorption, where different carbonate species (monodentate, bidentate, polydentate, and hydrogen carbonate) form on the ceria surface. researchgate.net The formation of hydrogen carbonate species is key to lowering the energy required for desorption, which is crucial for the material's regeneration and reuse. researchgate.net
To improve performance, cerium oxide is often combined with other materials. A study on cerium oxide impregnated on activated carbon (CeO2/AC) found it to be a highly efficient adsorbent, reaching an adsorption capacity of 52.68 mg/g in just 10 minutes at 30 °C. scispace.com The addition of CeO2 provides basic active sites that enhance CO2 attraction and lead to the formation of carbonate species. scispace.com Synthesizing mesoporous cerium compounds is another strategy to enhance surface area and, consequently, CO2 adsorption capacity. e3s-conferences.org Such materials have demonstrated not only high adsorption capacity at room temperature under high pressure but also good regeneration performance. e3s-conferences.org
| Adsorbent Material | Adsorption Capacity (mg/g) | Conditions | Source |
|---|---|---|---|
| Cerium oxide (CeO2) | Largest among tested single-metal oxides (SiO2, Al2O3, ZrO2) | CO2 pulse injection | researchgate.net |
| Cerium oxide on Activated Carbon (CeO2/AC) | 52.68 | 30 °C, 10 min equilibrium time | scispace.com |
| Mesoporous cerium compound | High capacity and good regeneration | Room temp, high pressure | e3s-conferences.org |
Energy Technologies
The reversible redox chemistry of cerium (Ce3+ ↔ Ce4+) makes its compounds highly suitable for a variety of energy technology applications, from large-scale thermal energy storage to advanced batteries and supercapacitors.
Thermochemical Energy Storage Systems utilizing Cerium Compounds
Cerium-based oxides are key materials in two-step thermochemical cycles for producing solar fuels like hydrogen (H2) and carbon monoxide (CO). wikipedia.orgresearchgate.net These cycles leverage concentrated solar power to drive endothermic reactions at high temperatures. The process typically involves:
Thermal Reduction: A metal oxide, such as cerium(IV) oxide (ceria, CeO2), is heated to a very high temperature (e.g., >1300 °C), causing it to release oxygen and become reduced to a non-stoichiometric form, CexO2-δ, or cerium(III) oxide (Ce2O3). wikipedia.orgmdpi.com
Oxidation (Fuel Production): The reduced cerium oxide is then exposed to a stream of water (H2O) or carbon dioxide (CO2) at a lower temperature. The cerium oxide is re-oxidized back to its initial state, splitting the H2O or CO2 molecules to produce H2 or CO, respectively. wikipedia.org
Pure ceria is valued for its rapid redox kinetics and excellent thermal stability. mdpi.com However, achieving a high degree of reduction requires very high temperatures. mdpi.com To address this, research focuses on doping ceria with other cations or using it in dual-phase systems. For example, iron-doped ceria has been investigated as a promising material for CO2-splitting thermochemical cycles. mdpi.com Another approach involves using cerium nitrate (B79036) as a dopant in calcium hydroxide-calcium oxide (Ca(OH)2-CaO) systems for thermochemical energy storage. jcatalysis.com The addition of cerium nitrate and lithium hydroxide was shown to dramatically enhance the heat-storage rate and cycling stability of the Ca(OH)2 dehydration-hydration process. jcatalysis.com
Supercapacitor Electrode Materials and Electrochemical Performance
This compound and other cerium-based materials are being explored as high-performance electrodes for supercapacitors, a type of energy storage device known for high power density and long cycle life. researchgate.net The charge storage mechanism in these materials relies on the fast and reversible Faradaic reactions involving the Ce3+/Ce4+ redox couple. mdpi.commdpi.com
Various forms of cerium compounds have been synthesized and tested as electrode materials. Thread-like cerium(III) hydroxide (Ce(OH)3) thin films have demonstrated a specific capacitance of 78 F/g. researchgate.net Other research has shown that materials like cerium carbonate (Ce2(CO3)3) and cerium oxycarbonate (Ce(OH)CO3) are also viable for supercapacitor electrodes. researchgate.net One-dimensional cerium hydrogen phosphate (Ce(HPO4)2·xH2O) has exhibited a specific capacitance as high as 114 F/g at a current density of 0.2 A/g. mdpi.com
To boost electrochemical performance, cerium compounds are often integrated with conductive materials like carbon nanotubes (CNTs) or graphene oxide (GO). A composite of CeO2 and CNTs achieved a specific capacitance of 818 F/g at a scan rate of 1 mV/s and retained 95.3% of its capacitance after 2000 cycles. researchgate.net Similarly, a GO-CeO2 nanocomposite delivered a maximum specific capacitance of 625.9 F/g at 3 A/g and showed nearly 100% capacitance retention after 10,000 cycles. x-mol.net Doping other metal oxides, such as nickel oxide (NiO), with a small amount of cerium can also significantly enhance specific capacitance and energy density. researchgate.net
| Electrode Material | Specific Capacitance (F/g) | Test Conditions | Cycling Stability | Source |
|---|---|---|---|---|
| Ce(OH)3 thin film | 78 | - | - | researchgate.net |
| Ce(OH)3 | 75 | at 5 mV/s | - | researchgate.net |
| 1D-Ce(HPO4)2·xH2O | 114 | at 0.2 A/g | 92.7% after 5000 cycles | mdpi.com |
| 1%Ce:NiO | 110 | at 5 mV/s | - | researchgate.net |
| CeO2/CNTs | 818 | at 1 mV/s | 95.3% after 2000 cycles | researchgate.net |
| GO-CeO2 | 625.9 | at 3 A/g | ~100% after 10,000 cycles | x-mol.net |
| CeO2 NFs/SiO2/CMK-3 | 403 | - | 91.98% after 3000 cycles | mdpi.com |
Components in Fuel Cells and Lithium-Air Batteries
The unique redox properties and oxygen storage capacity of cerium compounds make them valuable components in advanced fuel cells and batteries. aemree.com
In Solid Oxide Fuel Cells (SOFCs) , which generate electricity with high efficiency, cerium oxide is explored as a component for membranes due to its ability to store and release oxygen, maintaining performance at high temperatures. aemree.com
In Lithium-ion Batteries (LIBs) , cerium oxide nanoparticles are being investigated as a protective coating material for high-energy cathodes. acs.org This coating helps prevent the degradation of the cathode surface. acs.org Furthermore, first-principles studies have shown that the degree of reduction in cerium oxide correlates with lithium diffusivity, suggesting that a highly reduced, oxygen-poor CeO2 coating could allow for faster and less obstructed lithium diffusion. acs.org Rhombus-shaped CeO2 prepared by a chemical precipitation method has been used as an anode material, showing an initial discharge capacity of 529 mAh/g and stabilizing at 374 mAh/g after 50 cycles. researchgate.net
In Lithium-Air (Li-air) Batteries , which have a very high theoretical energy density, cerium-based materials can act as catalysts for the air cathode. researchgate.net The crucial electrochemical reactions, the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), can be enhanced by cerium-based catalysts. For instance, silver@cerium oxide core-shell nanocomposites have been synthesized and characterized as effective electrocatalysts for the air cathode in simulated air environments. researchgate.net In a related application, single-atom cerium anchored on nitrogen-doped carbon nanowires has been shown to be a highly active ORR electrocatalyst for Zn-air batteries , demonstrating excellent performance and durability. acs.org Density functional theory calculations revealed that atomically dispersed cerium with adsorbed hydroxyl species can significantly lower the energy barrier for the rate-determining step of the ORR. acs.org
Electronic and Optical Materials
This compound and its derivatives, particularly cerium oxide, are garnering significant attention in the field of electronic and optical materials due to their unique properties. These materials exhibit a high refractive index, transparency in the visible and infrared regions, and a wide band gap, making them suitable for a variety of advanced applications. nih.gov
Development of Sensors and Optoelectronic Devices
Cerium oxide-based materials, often derived from this compound precursors, are promising for the development of sensors and optoelectronic devices. nih.govmdpi.com Their utility in these applications stems from their excellent electrical conductivity, chemical stability, and high carrier concentration, which is often attributed to intrinsic oxygen vacancies. africanjournalofbiomedicalresearch.com
Nanocrystalline cerium oxide films have been investigated for their use in electronic sensors. researchgate.net The high density of surface-sensitive centers, high dielectric permeability, and wide band gap of these films contribute to the increased sensitivity and stability of sensor devices. researchgate.net For instance, the application of nanocrystalline cerium oxide as the dielectric in Metal-Oxide-Semiconductor (MOS) structures has been shown to enhance the sensitivity of biosensors. researchgate.net Doping cerium oxide with other elements, such as indium, can further modify its microstructural properties, including grain size and porosity, which directly impacts its functionality in gas sensing and optoelectronic devices. africanjournalofbiomedicalresearch.com Research has shown that cerium-doped indium oxide exhibits enhanced sensitivity and selectivity towards certain gases like ethanol. africanjournalofbiomedicalresearch.com
The working principle of these sensors involves a sensing element that detects an analyte, a transducer that converts this detection into a signal, and a signal processor that amplifies it. nih.gov Cerium oxide nanoparticles are considered highly suitable for biosensors due to their high mechanical strength, biocompatibility, and large surface area. nih.gov
Photoluminescence Properties and Potential for Optical Applications
This compound and its derivatives exhibit notable photoluminescence (PL) properties, which are crucial for their potential in optical applications. The PL spectra of these materials are influenced by factors such as crystal structure, particle size, and the presence of defects. jos.ac.cncdmf.org.br
Nanocrystalline this compound (NCs-Ce(OH)4) itself shows different emission bands compared to its bulk oxide counterpart, CeO2. jos.ac.cn The emission efficiency of Ce(OH)4 nanoparticles can be lower than bulk CeO2 due to a quenching effect caused by the presence of hydroxyl groups on the surface, which act as non-radiative recombination centers. jos.ac.cn
When this compound is converted to cerium oxide nanoparticles, the resulting material's photoluminescence is often characterized by emissions in the violet, blue, and green regions of the spectrum. aip.orgmdpi.com For instance, cerium oxide nanoparticles synthesized by a hydroxide-mediated method have shown a violet emission peak around 477 nm, attributed to interface traps at grain boundaries, and a bluish-green emission at approximately 508 nm, which may be related to surface or oxygen defects. nih.govaip.org The emission spectra can be broad and may consist of multiple bands, such as a strong violet band at 420–430 nm, a blue band around 460 nm, and a blue-green band at 480 nm. mdpi.com
The optical properties, including the band gap energy, are also significant. The optical band gap for cerium oxide nanoparticles is typically in the range of 3.1 to 3.29 eV. mdpi.comaip.org The presence of defects and oxygen vacancies can create intermediate energy levels within the band gap, influencing the optical and electronic properties. mdpi.comiaea.org These characteristics underscore the potential of this compound-derived materials for use in luminescent devices and other optical technologies. jos.ac.cn
Corrosion Protection Mechanisms
This compound and cerium-based compounds are recognized as effective and environmentally friendly corrosion inhibitors, particularly for aluminum and its alloys, as well as for steel. mdpi.combattelle.orgresearchgate.net The primary mechanism of corrosion protection involves the formation of a stable and insoluble cerium oxide/hydroxide film on the metal surface. researchgate.netfrontiersin.org
This protective layer acts as a physical barrier, preventing the penetration of corrosive species. frontiersin.org Furthermore, cerium compounds can actively inhibit corrosion at localized defects. In the presence of a corrosive environment, cerium ions can precipitate as hydroxides or oxides at cathodic sites on the metal surface, effectively suppressing the oxygen reduction reaction. researchgate.net This process prevents the local pH from increasing to levels where the underlying metal, such as aluminum, would become soluble. mdpi.com
The effectiveness of the corrosion protection can depend on the method of application and the thickness of the this compound coating. Studies have shown that immersion time in a cerium-containing bath influences the resulting coating's properties, with optimal inhibition achieved at specific concentrations of cerium species on the surface. mdpi.com The inherent redox capability of the mixed cerium oxides (CeO2/Ce2O3) also contributes to the protective mechanism by providing a renewable source of electrons to the corroding metal surface, thus passivating it. battelle.org
Table 1: Research Findings on Cerium-Based Corrosion Protection
| Metal Substrate | Coating Method | Key Findings | Reference(s) |
|---|---|---|---|
| Aluminum 3003 | Immersion in cerium nitrate and hydrogen peroxide | Corrosion inhibition observed at 2 and 5 minutes of immersion due to Ce³⁺. | mdpi.com |
| AZ31 Mg Alloy | Ultrasound-assisted conversion coating | Improved corrosion protection due to a physical barrier and inhibition of localized corrosion. | frontiersin.org |
| 7075-T651 Aluminum Alloy | Open circuit exposure to cerous chloride solution | Provided the best combination of durability and protection by suppressing the oxygen reduction reaction. | researchgate.net |
| Steel and Aluminum | Additive to urethane (B1682113) topcoats | Increased corrosion resistance through the redox capability of mixed cerium oxides. | battelle.org |
Modulating Redox Properties of Biomolecules
This compound and, more prominently, cerium oxide nanoparticles derived from it, have been found to modulate the redox properties of various biomolecules. rsc.org This capability is largely attributed to the ability of cerium to cycle between its +3 and +4 oxidation states. nih.govacs.org This redox activity allows cerium-based nanoparticles to interact with and influence biological systems at a molecular level.
One significant application is in the stabilization of proteins. For example, cerium(III) hydroxide has been shown to modulate the redox properties of hemoglobin, leading to the preferential stabilization of its Fe(II) state. rsc.org
Furthermore, cerium oxide nanoparticles can interact with thiol-containing biomolecules, such as cysteine and metallothioneins. acs.org The redox reactivity of these nanoparticles can induce the formation of disulfide bridges in these molecules. acs.org The interaction between Ce(IV) on the nanoparticle surface and the thiol groups can lead to the formation of a disulfide bridge and Ce(III). acs.org This catalytic oxidation mechanism is dependent on the concentration of thiol groups. acs.org
Computational and Theoretical Investigations of Cerium Hydroxide Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone for investigating the properties of cerium-based materials, including cerium hydroxides. By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict a wide range of material characteristics.
DFT calculations have been instrumental in characterizing the fundamental properties of cerium hydroxide (B78521) molecules and surfaces. Studies have successfully modeled various cerium hydroxide species, such as Ce(OH)₂, Ce(OH)₃, and Ce(OH)₄. osti.govnih.govacs.org
Electronic Structure and Bonding: Natural Bond Orbital (NBO) analysis within DFT calculations reveals significant details about the bonding in cerium hydroxides. For instance, in closed-shell species, there is notable back-bonding from the hydroxide ligands to the cerium 4f and 5d orbitals. osti.govnih.gov In open-shell species, the excess spin is typically located in the cerium 4f orbitals. osti.govnih.gov The electronic properties are heavily influenced by the Ce(III)/Ce(IV) redox couple, with DFT being used to compute and predict electrochemical potentials. researchgate.net First-principles studies on cerium oxide (CeO₂), often formed from the dehydration of this compound (Ce(OH)₄), show a strong hybridization between Ce-4f and O-2p orbitals, which is critical to its electronic and catalytic behavior. nih.gov
Vibrational Frequencies: DFT calculations, particularly using the B3LYP functional, have shown excellent agreement with experimental data for the vibrational frequencies of this compound molecules. osti.govnih.govacs.org These calculations help in the identification of different species, such as Ce(OH)₃, Ce(OH)₂, and Ce(OH)₄, from matrix infrared spectra. osti.govnih.gov Theoretical studies have also been used to compare and assign vibrational signatures for water and hydroxide species adsorbed on ceria surfaces, providing a foundation for interpreting experimental results. diva-portal.org
A comparative study of experimental and calculated vibrational frequencies for various this compound species demonstrates the predictive power of DFT.
| Species | Experimental O-H Stretch (cm⁻¹) | Calculated O-H Stretch (cm⁻¹) (B3LYP) | Reference |
| Ce(OH)₂ | 768.1 | 775.4 | osti.govnih.gov |
| Ce(OH)₃ | 729.0 | 733.9 | osti.govnih.gov |
| Ce(OH)₄ | 759.6 | 763.5 | osti.govnih.gov |
DFT is extensively used to map out the potential energy surfaces for reactions involving cerium compounds, providing insights into reaction mechanisms, intermediate structures, and activation energy barriers.
Water Interaction and Dissociation: The interaction of water with cerium oxide surfaces, the dehydrated form of this compound, is a key area of study. DFT calculations show that water dissociation is crucial and that oxygen vacancies on the surface play a significant role in stabilizing the dissociated fragments. researchgate.net The presence of these vacancies can lower the energy barrier for reactions. For example, on Cu-modified cerium oxide surfaces, DFT modeling reveals a significantly lower barrier for hydrogen dissociation due to the presence of reactive Cu¹⁺ species, leading to the formation of surface OH groups. acs.org
Addition of a water molecule to a cerium center. chemrxiv.orgchemrxiv.org
Cleavage of a water O-H bond, leading to the formation of a bridging hydride. chemrxiv.orgchemrxiv.org
Formation of a hydroxide bridge between cerium centers. chemrxiv.orgchemrxiv.org
Evolution of H₂ gas. chemrxiv.orgchemrxiv.org
| Reaction Step | System | Key Intermediate | Relative Energy (kcal/mol) | Reference |
| Water Adduct Formation | Ce₂O⁻ + H₂O | G-4 (quartet) | -12.2 | chemrxiv.org |
| Bridging Hydride Formation | G-4 | H-4 (quartet) | -11.4 | chemrxiv.org |
| Hydroxide Bridge Formation | H-4 | I-4 (quartet) | -14.4 | chemrxiv.org |
| H₂ Formation | I-4 | Ce₂O₂⁻ + H₂ | -43.1 | chemrxiv.org |
The stability and reactivity of cerium oxide and hydroxide surfaces are critical for their application in catalysis. DFT calculations are used to determine the most stable surface terminations and to understand how the surface structure influences its chemical behavior.
The stability of different ceria surfaces, such as (111), (110), and (100), is facet-dependent. nih.gov The (111) surface is generally the most stable. nih.gov The reactivity of these surfaces is strongly linked to the ease of forming oxygen vacancies. nih.gov DFT studies have shown that under reducing conditions, surfaces with oxygen vacancies become thermodynamically stable. murdoch.edu.au The interaction with water can lead to partial or full hydroxylation of the surface, which alters its stability and reactivity. acs.org For instance, DFT calculations have revealed that the pH of the environment can critically influence the reversible formation and annihilation of oxygen vacancies on the CeO₂ {111} surface, which is key to its biocatalytic activities. arxiv.org Under acidic conditions, the vacancies are retained, while under neutral and basic conditions, they can be filled by OH⁻ ions, allowing for cyclical redox reactions. arxiv.org
Molecular Dynamics and Monte Carlo Simulations
While DFT provides a static picture of electronic structures and energies, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to understand the dynamic behavior of atoms and molecules over time.
MD and MC simulations are powerful for studying complex processes at interfaces, such as the boundary between a this compound surface and liquid water. researchgate.net
Ab Initio Molecular Dynamics (AIMD): AIMD simulations, which use forces calculated from first-principles (like DFT), have been used to investigate the dynamic processes at the water/ceria interface. acs.orgbohrium.com These simulations have revealed the rapid diffusion of protons and hydroxide species along the interface, a process mediated by a Grotthuss-like mechanism. acs.org At room temperature, a significant fraction of interfacial water molecules can dissociate, leading to surface hydroxylation. acs.org Reactive MD simulations using neural network potentials trained on DFT data have extended these studies to nanosecond timescales, providing unprecedented detail on long-range proton and hydroxide transport phenomena. rsc.orgnih.gov
Classical Molecular Dynamics: To study larger systems and longer timescales, classical MD simulations using parameterized force fields, such as ReaxFF, are employed. A ReaxFF potential for the Ce/O/H system, fitted to DFT data, has been used to simulate liquid water on CeO₂ (111) and (100) surfaces. nih.gov These simulations showed that the (111) surface becomes partially hydroxylated (35% of sites) and partially covered by molecularly adsorbed water (15% of sites), while the (100) surface shows a strong preference for dissociative water adsorption, covering 90% of available sites. nih.gov
Monte Carlo Simulations: MC methods are valuable for exploring the thermodynamic stability and statistical distribution of different configurations, such as oxygen vacancies, under varying conditions of temperature and pressure. acs.org By using stochastic sampling, MC simulations can overcome the high-dimensional problems associated with defect chemistry in ceria, complementing DFT and MD approaches. acs.org
Ab Initio Atomistic Thermodynamics for Predicting Surface Morphology and Stability under Varying Environments
Ab initio atomistic thermodynamics is a theoretical framework that bridges the gap between first-principles electronic structure calculations and macroscopic thermodynamics. dtic.mil It allows for the prediction of the equilibrium structure and composition of surfaces in contact with a realistic gas or liquid environment at finite temperatures and pressures. dtic.mil
This methodology has been applied to cerium oxide surfaces to understand their stability and morphology under various conditions, including the presence of water vapor. researchgate.netacs.org By calculating the surface free energy as a function of temperature and the chemical potentials of oxygen and hydrogen, phase diagrams of the water-ceria system can be constructed. researchgate.netaps.org These phase diagrams predict which surface terminations are most stable under specific environmental conditions. researchgate.net For example, studies predict that under typical ambient conditions, ceria surfaces tend to be either fully stoichiometric or fully hydroxylated. acs.orgaps.org Using the calculated surface energies in a Wulff construction, the equilibrium shape of CeO₂ nanoparticles can be predicted, revealing that partially hydroxylated (111) and (100) facets are the major exposed surfaces in a vapor phase at ambient temperature. acs.org This predictive capability is crucial for designing catalysts with specific exposed facets and, therefore, tailored reactivity.
Correlation between Theoretical Predictions and Experimental Observations in this compound Research
The synergy between computational modeling and experimental validation is crucial for advancing the understanding of this compound and related cerium oxide systems. Theoretical investigations, primarily employing Density Functional Theory (DFT) and Molecular Dynamics (MD), provide predictive insights into structural, electronic, and vibrational properties, which are then tested and refined against experimental data. This collaborative approach has been instrumental in elucidating the complex behaviors of these materials, from molecular structures to catalytic mechanisms.
Vibrational Frequencies: A Spectroscopic-Computational Synergy
A significant area of correlation lies in the vibrational properties of this compound species. Theoretical calculations of vibrational frequencies for molecules like Ce(OH)₂, Ce(OH)₃, and Ce(OH)₄ show strong agreement with experimental data obtained from matrix infrared spectroscopy. acs.orgnih.gov
In one study, reactions of laser-ablated cerium atoms with hydrogen peroxide produced various this compound molecules. acs.orgnih.gov The identification of these new species was made possible by comparing their experimental infrared spectra with vibrational frequencies calculated using DFT with the B3LYP functional. acs.orgnih.gov For instance, the calculated harmonic frequencies for Ce-O(H) stretching modes were found to be consistently higher than the observed values in an argon matrix, a predictable difference attributed mainly to anharmonicity and matrix effects. osti.gov After accounting for these factors, the agreement is considered very good. osti.gov
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Species
| Species | Mode | Experimental Frequency (Argon Matrix) | Calculated Frequency (B3LYP) | Reference |
|---|---|---|---|---|
| Ce(OH)₂ | Antisymmetric Ce-O(H) Stretch | 519 | 553 | osti.gov |
| Ce(OH)₂ | Symmetric Ce-O(H) Stretch | 554 | 597.7 | osti.gov |
| Ce(OH)₄ | Ce-O Stretch | Not specified | Not specified | acs.orgnih.gov |
| OH on CeO₂(111) | O-H Stretch | ~3650-3710 | ~3550-3610 (uncorrected) | aip.org |
Electronic Properties and Redox Potentials
The catalytic activity of cerium compounds is intrinsically linked to the Ce³⁺/Ce⁴⁺ redox couple. DFT is a primary tool for modeling electronic properties like band structure and predicting redox potentials. researchgate.net These theoretical predictions are often validated against experimental techniques such as X-ray Photoelectron Spectroscopy (XPS), UV-Vis spectroscopy, and electrochemical measurements. researchgate.net
Research has focused on developing correlative methods to predict experimental redox potentials for cerium complexes based on DFT calculations. researchgate.net One approach involves calculating the change in Gibbs free energy (ΔG°) for the Ce(IV)/Ce(III) transition and correlating it with experimentally measured E₁/₂ values. researchgate.net Another method correlates the energies of the Ce(IV) Lowest Unoccupied Molecular Orbitals (LUMOs) with these experimental potentials. researchgate.net These methods have shown predictive power, allowing for the estimation of redox potentials for new cerium complexes. researchgate.net However, discrepancies can arise. For example, DFT calculations on a cerium glutarimide-dioxime complex predicted a Ce(III/IV) redox couple of -1.22 V vs Fc/Fc⁺, but a clear electrochemical signal was absent in experiments under various conditions. researchgate.net
First-principles computational studies on synthesized cerium oxide (derived from this compound) have shown a band gap of 2.4–2.5 eV, which aligns with its semiconducting nature. nih.gov Density of states analysis from these models indicates a strong hybridization between Ce-4f and O-2p orbitals, a finding that supports experimental observations of its electronic structure. nih.gov
Table 2: Correlation of Theoretical and Experimental Electronic Properties
| Property | Theoretical Method | Theoretical Prediction | Experimental Validation Method | Experimental Observation | Reference |
|---|---|---|---|---|---|
| Redox Potential (Ce³⁺/Ce⁴⁺) | DFT (ΔG° correlation) | Predictive for various complexes | Electrochemistry (e.g., Cyclic Voltammetry) | Good correlation for many complexes | researchgate.net |
| Band Gap (CeO₂) | DFT (TB-mBJ) | 2.4–2.5 eV | UV-Vis Spectroscopy | Consistent with semiconducting nature | nih.gov |
| Electronic Structure | DFT (Density of States) | Strong hybridization of Ce-4f and O-2p orbitals | X-ray Photoelectron Spectroscopy (XPS) | Confirms orbital interactions | nih.gov |
Structural Parameters and Surface Interactions
Molecular dynamics (MD) simulations are used to model the dynamic interactions at the cerium oxide/hydroxide-water interface. Reactive MD simulations using neural network potentials can model proton hopping and hydroxide ion diffusion, with key parameters including Ce-O bond dynamics and interfacial water structure. The rate constants extracted from these simulations can be validated against experimental pH-dependent zeta potential measurements. Furthermore, diffusion-driven transport models have been used to simulate the release of cerium ions from coatings for corrosion protection, with the simulations being validated by experiments tracking inhibitor concentration over time. researchgate.net
Table 3: Comparison of Theoretical and Experimental Structural/Dynamic Properties
| Property | Theoretical Method | Theoretical Finding | Experimental Validation Method | Experimental Correlation | Reference |
|---|---|---|---|---|---|
| Lattice Parameters (CeO₂) | DFT (PBE0 Hybrid Functional) | Good agreement with experiment | X-ray Diffraction (XRD) | Confirms fluorite crystal structure | nih.govacs.org |
| Ion Dynamics at Interface | Reactive Molecular Dynamics (MD) | Simulation of proton and hydroxide diffusion | Zeta Potential Measurements | Validation of rate constants | |
| Inhibitor Transport | Diffusion-Driven Transport Model | Predicts inhibitor release rates | Opto-electrochemical setups | Experimental release profiles confirm predictions | researchgate.net |
Future Research Directions and Emerging Paradigms for Cerium Hydroxide
Development of Novel Cerium Hydroxide (B78521) Hybrid and Composite Materials
The development of novel hybrid and composite materials incorporating cerium hydroxide is a burgeoning area of research, driven by the potential for synergistic effects that enhance material properties for a variety of applications. These materials combine the unique redox properties of cerium compounds with the structural and functional attributes of other materials, such as graphene, metal oxides, and polymers.
One prominent area of investigation is the creation of This compound-graphene composites . Graphene oxide (GO) serves as an excellent substrate for the in situ growth of ceria nanoparticles. rsc.org The resulting CeO₂/GO composites have shown promise in environmental remediation, such as the photocatalytic degradation of organic pollutants like bisphenols. rsc.org The intimate contact between ceria and graphene facilitates efficient charge transfer, enhancing photocatalytic activity. mdpi.com For instance, composites of ceria and reduced graphene oxide (rGO) have demonstrated improved performance in wastewater treatment due to the synergistic effects between the two components. mdpi.com Furthermore, graphene/cerium hydroxide (GH) composites integrated into epoxy-modified polyurethane coatings have been shown to significantly improve the corrosion resistance of steel in harsh marine environments. colab.ws
Researchers are also exploring bi-metal oxide hybrid nanocomposites . For example, cerium oxide nanoparticles have been incorporated into chitosan-ZnO composites to create materials for wound dressing applications. nih.gov Another approach involves combining this compound with other metal oxides, like manganese oxide, to form nanostructured catalysts for the removal of pollutants from liquid or gas phases through adsorption and oxidation. google.com The addition of cerium to manganese oxide can enhance the dispersion of the metal oxides, leading to improved catalytic activity in applications such as the oxidation of formaldehyde. rsc.org
Cerium-doped composite materials represent another significant research thrust. For instance, cerium-doped microporous-mesoporous silica (B1680970) composites have been synthesized and have shown high efficiency in adsorbing ammonia (B1221849), a harmful component in cigarette smoke. researchgate.net Similarly, combining Ce-containing layered double hydroxides (LDH) with graphene oxide results in nanohybrids with enhanced catalytic properties. researchgate.net The introduction of cerium oxide into ethylene (B1197577) vinyl acetate (B1210297)/magnesium hydroxide composites has been found to improve the mechanical properties, flame retardancy, and UV aging resistance of the material. researchgate.net
The synthesis methods for these hybrid materials are also a key focus. Hydrothermal synthesis is a popular and cost-effective method for the in situ growth of ceria nanoparticles on substrates like graphene oxide. rsc.orgplos.org Other techniques include co-precipitation, where hydroxides of different metals are precipitated together to form a composite material. google.com
Table 1: Examples of this compound Hybrid and Composite Materials
| Composite Material | Components | Synthesis Method | Potential Application |
| Ceria-Graphene Oxide (CeO₂/GO) | Cerium Oxide, Graphene Oxide | In situ hydrothermal, Precipitation | Photocatalysis, Corrosion resistance rsc.orgmdpi.comcolab.ws |
| Chitosan-ZnO/CeO₂ | Chitosan, Zinc Oxide, Cerium Oxide | Not specified | Wound dressing nih.gov |
| Manganese Oxide-Cerium Oxide | Manganese Oxide, Cerium Oxide | Co-precipitation | Catalysis, Pollutant removal google.comrsc.org |
| Cerium-doped Microporous-Mesoporous Silica | Cerium, Silica | Hydrothermal | Adsorption researchgate.net |
| Ce-containing MgAl-Layered Double Hydroxide-Graphene Oxide | Cerium, Magnesium, Aluminum, Graphene Oxide | Co-precipitation | Catalysis researchgate.net |
| Ethylene Vinyl Acetate/Magnesium Hydroxide/Cerium Oxide | Ethylene Vinyl Acetate, Magnesium Hydroxide, Cerium Oxide | Not specified | Flame retardant materials researchgate.net |
Advanced In-situ Characterization Techniques for Real-time Monitoring of Dynamic Processes
The understanding of this compound's dynamic processes, such as its formation, transformation, and catalytic activity, is greatly enhanced by the use of advanced in-situ characterization techniques. These methods allow for the real-time observation of materials under reaction conditions, providing insights that are not attainable through traditional ex-situ analysis.
In-situ Transmission Electron Microscopy (TEM) is a powerful tool for visualizing the nucleation and growth of this compound nanoparticles with high spatial resolution. rsc.orgresearchgate.net Liquid-cell TEM enables the study of nanoparticle formation directly in a solution, revealing, for example, the radiation-induced formation of small (<5 nm) irregular Ce(OH)₃ nanoparticles from cerium(III) nitrate (B79036) solutions. rsc.orgrsc.orgacs.org This technique can capture the dynamic evolution of morphology and chemical composition during electrochemical reactions. nih.gov
In-situ and Operando Spectroscopy techniques provide detailed information about the chemical and electronic states of this compound during reactions.
Operando Raman Spectroscopy can monitor the (sub)surface oxygen dynamics of ceria-based catalysts, providing evidence for the participation of the ceria support in catalytic reactions. csic.estu-darmstadt.de
In-situ X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES), is used to track changes in the oxidation state and coordination environment of cerium atoms during catalytic processes like the selective catalytic reduction of NO with NH₃. chinesechemsoc.orgacs.orgdoi.org
In-situ Infrared (IR) Spectroscopy , including Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), allows for the identification of surface species and reaction intermediates. acs.orgacs.org By combining ultra-high vacuum (UHV) IRRAS with in-situ and operando IR methods, researchers can bridge the "pressure gap" and "materials gap," translating findings from well-defined single crystals to practical powder catalysts. acs.org
In-situ UV-visible Spectroscopy can detect changes in the electronic structure of ceria, such as the formation of Ce³⁺ ions, which is indicated by increased absorption at specific wavelengths. csic.esacs.org
In-situ X-ray Diffraction (XRD) is employed to monitor the crystal structure and phase transformations of this compound and its derivatives in real-time under reaction conditions. chinesechemsoc.org This is crucial for understanding how the material's structure evolves during processes like catalysis.
The combination of multiple in-situ techniques provides a more comprehensive understanding of the structure-activity relationships in this compound-based materials. For instance, combining operando Raman and UV-Vis spectroscopy can establish a correlation between subsurface oxygen vacancies and catalytic activity. tu-darmstadt.de
Table 2: Advanced In-situ Characterization Techniques for this compound
| Technique | Information Obtained | Example Application |
| In-situ Transmission Electron Microscopy (TEM) | Real-time imaging of nanoparticle formation, morphology, and structural evolution. rsc.orgresearchgate.netnih.govoaepublish.com | Monitoring the growth of Ce(OH)₃ nanoparticles in solution. rsc.orgrsc.org |
| Operando Raman Spectroscopy | Vibrational modes, surface species, oxygen defects. csic.estu-darmstadt.deresearchgate.net | Studying the role of ceria support in CO oxidation. csic.es |
| In-situ X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment, electronic structure. chinesechemsoc.orgdoi.orgresearchgate.net | Elucidating redox cycles in NH₃-SCR over ceria-supported catalysts. acs.org |
| In-situ Infrared (IR) Spectroscopy | Surface functional groups, adsorbed species, reaction intermediates. acs.orgacs.org | Monitoring CO-induced reduction of ceria surfaces. acs.org |
| In-situ X-ray Diffraction (XRD) | Crystal structure, phase transitions. chinesechemsoc.orgresearchgate.net | Observing structural changes during catalytic reactions. chinesechemsoc.org |
| In-situ UV-visible Spectroscopy | Electronic transitions, formation of Ce³⁺ ions. csic.eschinesechemsoc.orgacs.org | Detecting the reduction of Ce⁴⁺ to Ce³⁺ during catalysis. csic.es |
Rational Design of this compound Nanostructures for Enhanced Performance and Specific Applications
The rational design of this compound nanostructures, controlling their size, shape, and exposed crystal facets, is a critical area of research aimed at enhancing their performance in various applications. The morphology of these nanostructures significantly influences their physical and chemical properties, including their catalytic activity and redox behavior.
Control of Nanostructure Morphology: Researchers have developed various synthesis strategies to control the morphology of ceria-based nanomaterials, which often use this compound as a precursor.
Nanorods and Nanowires: Hydrothermal methods are commonly used to synthesize one-dimensional (1D) nanostructures like nanorods and nanowires. nih.govscispace.com The shape of the initial Ce(OH)₃ nuclei can be inherited by the final CeO₂ nanostructure. nih.gov The concentration of reactants, temperature, and the presence of certain ions (e.g., chloride, phosphate) can be tuned to control the aspect ratio of these nanostructures. nih.govgoogle.com For example, CeO₂ nanorods can be selectively synthesized by adjusting the base concentration and hydrothermal temperature. scispace.com
Nanotubes: this compound nanotubes can be produced through a hydrothermal alkali treatment of cerium chloride and subsequently converted to CeO₂ nanotubes. scispace.commdpi.com Another approach involves a "rolling-up" mechanism of 2D layered precursors. scispace.com The conversion of nanorods to nanotubes can also be achieved by treatment with hydrogen peroxide under ultrasonic conditions. nih.gov
Nanocubes and Nanopolyhedra: The morphology can be directed towards nanocubes or nanopolyhedra by controlling the synthesis conditions, such as the type of cerium precursor and the presence of specific anions. nih.govscispace.com For instance, nitrate ions have been shown to favor the formation of nanocubes. nih.gov
Nanoparticles: Approximately spherical nanoparticles with controlled sizes can be synthesized through various methods, including green synthesis routes using plant extracts. mdpi.com The size of these nanoparticles can be influenced by the synthesis conditions. mdpi.com
Morphology-Dependent Properties: The exposed crystal planes of different nanostructures play a crucial role in their performance.
Rod-shaped nanostructures preferentially expose more reactive crystal planes like {110} and {100}, which can lead to higher oxygen storage capacity and enhanced catalytic activity for reactions like CO oxidation compared to nanoparticles that mainly expose the more stable {111} plane. researchgate.netresearchgate.net
The concentration of Ce³⁺ ions and oxygen vacancies, which are critical for the redox properties of ceria, can also be morphology-dependent. rsc.org For example, nanorods synthesized from Ce(OH)₃ may have a higher initial Ce³⁺ concentration compared to other morphologies. rsc.org
Applications Driven by Nanostructure Design:
Catalysis: The high surface-to-volume ratio and exposed reactive facets of nanorods and nanowires make them highly effective catalysts for applications such as automotive exhaust treatment and organic chemical synthesis. google.comresearchgate.net
Biomedical Applications: The size and shape of cerium oxide nanoparticles, often derived from this compound, are critical for their biological activity. mdpi.com Small, irregular nanoparticles have been found to be effective in certain biomedical applications. rsc.org
Table 3: Rational Design of this compound Nanostructures
| Nanostructure | Synthesis Strategy | Key Control Parameters | Enhanced Properties |
| Nanorods/Nanowires | Hydrothermal synthesis, Template-free methods nih.govscispace.com | pH, Temperature, Precursor type, Anions nih.govscispace.com | High aspect ratio, Exposed reactive facets ({110}, {100}) nih.govresearchgate.netresearchgate.net |
| Nanotubes | Hydrothermal treatment of Ce(OH)₃, "Rolling-up" mechanism scispace.commdpi.com | Reaction time, Temperature plos.orgmdpi.com | Hollow structure, High surface area |
| Nanocubes/Polyhedra | Hydrothermal synthesis scispace.com | Base concentration, Anion type (e.g., NO₃⁻) nih.govscispace.com | Specific exposed crystal facets |
| Nanoparticles | Green synthesis, Precipitation mdpi.com | Plant extract type, Reaction time mdpi.commdpi.com | Controlled size, High surface area mdpi.com |
Integration of Artificial Intelligence and Machine Learning in this compound Materials Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is an emerging paradigm poised to accelerate the discovery and optimization of this compound-based materials. These computational approaches can analyze vast datasets to identify patterns and predict material properties, significantly reducing the time and cost associated with traditional experimental methods.
Accelerating Material Discovery:
Global Optimization of Structures: Machine learning potentials, such as high-dimensional neural network potentials (HDNNP), can be developed to explore the vast configurational space of cerium oxide nanoclusters, which are often formed from this compound precursors. acs.orgacs.orgnih.gov This allows for the identification of the most stable structures with an accuracy comparable to first-principles calculations but at a fraction of the computational cost. acs.orgacs.org
Predictive Modeling: AI and ML models can be trained on existing experimental and computational data to predict the properties of new this compound hybrid and composite materials. mdpi.com This can guide the synthesis of novel materials with desired functionalities, such as enhanced photocatalytic activity. mdpi.com
Optimization of Material Synthesis and Performance:
Optimizing Synthesis Parameters: ML algorithms can be used to optimize the synthesis conditions for this compound-based materials to achieve desired properties. For instance, ML models built on experimental data have been used to optimize the precursor ratios of hydroxide-based electrocatalysts to improve their performance in water splitting. researchgate.net
High-Throughput Screening: AI-driven high-throughput screening can rapidly evaluate a large number of potential material compositions and structures, identifying the most promising candidates for specific applications. acs.org This approach integrates active learning, where the ML model is iteratively refined with new data from targeted experiments or calculations. acs.orgacs.org
Methodology and Data:
The development of accurate ML models relies on large and diverse datasets. These datasets can be generated from density functional theory (DFT) calculations, which provide information on the energies and forces of different atomic configurations. nih.gov
The machine learning models often employ neural networks with multiple layers to represent the complex relationships between material structure and properties. nih.gov The models are trained to minimize the error between their predictions and the reference data. acs.orgnih.gov
The application of AI and ML to this compound research is still in its early stages, but it holds immense potential to revolutionize the field by enabling the rational design of advanced materials with tailored properties for a wide range of applications.
Table 4: Application of AI and Machine Learning in this compound Research
| AI/ML Application | Technique/Model | Objective |
| Global Structure Optimization | High-Dimensional Neural Network Potential (HDNNP), Basin-Hopping acs.orgacs.orgnih.gov | To identify the most stable structures of cerium oxide nanoclusters. acs.orgacs.org |
| Synthesis Optimization | Neural Network-based models researchgate.net | To optimize precursor ratios for enhanced electrocatalytic performance. researchgate.net |
| Predictive Modeling | Not specified | To predict the photocatalytic activity of new composite materials. mdpi.com |
| High-Throughput Screening | Active Learning integrated with HDNNP acs.orgacs.org | To explore the vast configurational space of cerium oxide clusters. acs.orgacs.org |
Q & A
Q. Q1. What are the optimal protocols for synthesizing high-purity cerium(IV) hydroxide (Ce(OH)₄) in a laboratory setting?
Methodological Answer: Cerium(IV) hydroxide can be synthesized via two primary routes:
- Oxidation of Ce(III) precursors : React cerium(III) carbonate (Ce₂(CO₃)₃) with acetic acid, followed by oxidation using hydrogen peroxide (H₂O₂) in a basic medium. This yields a bright yellow precipitate .
- Precipitation from Ce⁴⁺ solutions : Add sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a Ce⁴⁺ solution (e.g., Ce(NO₃)₄) to form a gelatinous precipitate. Boiling the precipitate in NaOH produces granular Ce(OH)₄ .
Characterization : Use X-ray diffraction (XRD) to confirm crystallinity and energy-dispersive X-ray spectroscopy (EDS) to verify purity. Aged cerium hydroxide may exhibit lattice strain, detectable via peak broadening in XRD patterns .
Q. Q2. How can the solubility and thermodynamic stability of cerium(III) hydroxide (Ce(OH)₃) be experimentally determined?
Methodological Answer:
-
Solubility : Calculate molar solubility () using the solubility product ():
-
Thermodynamics : Determine the Gibbs free energy change () for dissolution using:
Experimental validation requires potentiometric titration or ion-selective electrode measurements to monitor Ce³⁺ and OH⁻ concentrations .
Advanced Research: Functional Properties and Applications
Q. Q3. How does the morphology of this compound derivatives (e.g., CeO₂) influence their oxygen storage capacity (OSC) in catalytic applications?
Methodological Answer:
- Morphology Control : Hydrothermal synthesis using Ce(NO₃)₃ and NaOH at 100–180°C produces CeO₂ nanostructures (nanorods, nanocubes). The exposed crystal planes ({100}, {110}) enhance OSC compared to {111}-dominant polyhedra .
- OSC Measurement : Conduct temperature-programmed reduction (TPR) with CO or H₂ to quantify oxygen release. Nanorods and cubes exhibit bulk oxygen mobility, while polyhedra show surface-limited reactivity .
Q. Q4. What computational methods are effective for modeling proton and hydroxide ion dynamics at the CeO₂/water interface?
Methodological Answer:
- Reactive Molecular Dynamics (MD) : Use neural network potentials (NNPs) to simulate proton hopping and hydroxide diffusion at the nanoscale. Key parameters include Ce-O bond dynamics and interfacial water structure .
- Kinetic Analysis : Extract rate constants for proton transfer () and hydroxide migration () from trajectory data. Validate against experimental pH-dependent zeta potential measurements .
Data Contradictions and Resolution
Q. Q5. How can conflicting biokinetic data for this compound absorption in mammalian systems be reconciled?
Methodological Answer:
- Case Study : In rat studies, this compound exhibited rapid lung-to-liver translocation (47 days post-inhalation), contradicting assumptions of low solubility. This suggests partial dissolution or colloidal transport mechanisms .
- Resolution : Apply compartmental modeling with adjustable absorption rates () and fraction absorbed (). Compare to cerium chloride (Type M absorption) to validate systemic distribution patterns .
Q. Q6. Why do aged this compound precursors exhibit lattice strain in derived CeO₂ nanoparticles?
Methodological Answer:
- Aging Effects : Prolonged aging of Ce(OH)₄ in aqueous media induces Ostwald ripening, leading to non-uniform crystallite growth. XRD analysis reveals peak shifts (e.g., for CeO₂ (111)) correlating with lattice distortion .
- Mitigation : Optimize aging time (<24 hours) and use surfactants (e.g., PVP) to stabilize particle size during hydrothermal synthesis .
Experimental Design and Optimization
Q. Q7. How can oxidation time be optimized during this compound synthesis to maximize purity?
Methodological Answer:
Q. Q8. What strategies improve the reproducibility of CeO₂ nanorod synthesis from this compound precursors?
Methodological Answer:
- Critical Parameters :
Safety and Compliance
Q. Q9. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact.
- Ventilation : Use fume hoods for powder handling to avoid inhalation (classified as non-hazardous but requires precaution) .
- Waste Disposal : Neutralize acidic residues (pH 7–8) before disposal to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
